molecular formula C12H12N2O B113376 5-(Benzyloxy)pyridin-2-amine CAS No. 96166-00-6

5-(Benzyloxy)pyridin-2-amine

Número de catálogo: B113376
Número CAS: 96166-00-6
Peso molecular: 200.24 g/mol
Clave InChI: KMWUTRXLBBOIJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(Benzyloxy)pyridin-2-amine is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-phenylmethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWUTRXLBBOIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624664
Record name 5-(Benzyloxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96166-00-6
Record name 5-(Benzyloxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Benzyloxy)pyridin-2-amine (CAS: 96166-00-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridin-2-amine is a substituted pyridine derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a benzyloxy group and an amino group on a pyridine scaffold, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 96166-00-6[1]
Molecular Formula C₁₂H₁₂N₂O[1]
Molecular Weight 200.24 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥97%[1]
IUPAC Name This compound[1]
SMILES NC1=NC=C(OCC2=CC=CC=C2)C=C1[1]
InChI Key KMWUTRXLBBOIJE-UHFFFAOYSA-N

Synthesis and Experimental Protocols

One potential synthetic pathway is the benzylation of 5-hydroxy-2-nitropyridine, followed by the reduction of the nitro group to an amine.

Hypothetical Synthesis Workflow

G start 5-Hydroxy-2-nitropyridine step1 Benzylation (Benzyl bromide, Base) start->step1 intermediate 5-(Benzyloxy)-2-nitropyridine step1->intermediate step2 Reduction (e.g., H₂, Pd/C or SnCl₂) intermediate->step2 product This compound step2->product

Caption: Hypothetical synthesis of this compound.

Experimental Protocol (General Procedure for Benzylation of a Hydroxypyridine)

This protocol is adapted from the synthesis of a related compound, 2-Benzyloxy-3-bromo-5-chloropyridine, and may be applicable for the benzylation of 5-hydroxy-2-nitropyridine.[2]

Materials:

  • 5-Hydroxy-2-nitropyridine

  • Benzyl bromide

  • Silver carbonate (or another suitable base, e.g., potassium carbonate)

  • Benzene (or a suitable alternative solvent like toluene or DMF)

Procedure:

  • A mixture of 5-hydroxy-2-nitropyridine, benzyl bromide (1.1-1.5 equivalents), and silver carbonate (1.2-2.0 equivalents) in benzene is prepared in a round-bottom flask.[2]

  • The reaction mixture is heated to a temperature of approximately 70°C for 1-2 hours.[2]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and filtered through a bed of celite to remove insoluble inorganic salts.[2]

  • The filtrate is concentrated under reduced pressure.

  • The crude product, 5-(benzyloxy)-2-nitropyridine, can be purified by recrystallization from a suitable solvent such as hexane.[2]

Experimental Protocol (General Procedure for Nitro Group Reduction)

Materials:

  • 5-(Benzyloxy)-2-nitropyridine

  • Methanol or Ethanol

  • Raney Nickel or Palladium on Carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • The 5-(benzyloxy)-2-nitropyridine is dissolved in methanol in a hydrogenation reactor.

  • A catalytic amount of Raney Nickel or 10% Pd/C is added to the solution.

  • The reactor is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through Celite® to remove the catalyst.

  • The resulting solution is concentrated under reduced pressure to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a key pharmacophore in the design of various therapeutic agents, most notably as inhibitors of protein kinases. The pyridine ring can serve as a hinge-binding motif, while the benzyloxy and amino groups provide vectors for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Role as a Kinase Inhibitor Scaffold

Derivatives of aminopyridines are known to be potent and selective inhibitors of a variety of kinases, including Bruton's tyrosine kinase (BTK), which is a crucial enzyme in the B-cell receptor signaling pathway.[3] The general structure of such inhibitors often involves a central aminopyridine core that interacts with the hinge region of the kinase domain.

G cluster_0 Kinase Inhibitor Design Core This compound (Core Scaffold) Modification Chemical Modification (e.g., Suzuki Coupling, Amide Bond Formation) Core->Modification Derivative Biologically Active Derivative (e.g., BTK Inhibitor) Modification->Derivative Target Protein Kinase (e.g., BTK) Derivative->Target

Caption: Drug development workflow using the core scaffold.

Potential as an Intermediate in the Synthesis of Anti-Proliferative Agents

Research into 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines has demonstrated their potent anti-proliferative activity against cancer cell lines.[4] While this compound was not directly used in the cited syntheses, its structural similarity to the precursors suggests its potential as a valuable intermediate for creating novel analogs with enhanced efficacy. The benzyloxy group can be a key feature for exploring structure-activity relationships.

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery. Its utility as a core scaffold for the development of kinase inhibitors and other biologically active molecules makes it a compound of high interest to medicinal chemists and researchers in the pharmaceutical sciences. Further exploration of its synthetic accessibility and its application in the design of novel therapeutics is warranted.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Benzyloxy)pyridin-2-amine, a key building block in medicinal chemistry and materials science. This document details its chemical identity, physical characteristics, and includes relevant experimental protocols for its analysis.

Compound Identification

This compound is a substituted pyridine derivative characterized by a benzyloxy group at the 5-position and an amine group at the 2-position of the pyridine ring.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 96166-00-6[1][2]
Molecular Formula C₁₂H₁₂N₂O[1][2]
SMILES NC1=NC=C(OCC2=CC=CC=C2)C=C1[1]
InChI Key KMWUTRXLBBOIJE-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity. The known properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 200.24 g/mol [1][2]
Appearance Off-white to light yellow solid[2]
Boiling Point 374.5 ± 27.0 °C (Predicted)[2]
Density 1.180 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.53 ± 0.10 (Predicted)[2]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon), protected from light.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline protocols for the synthesis and characterization of amine compounds like this compound.

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general synthetic strategy can be inferred from the synthesis of related pyridine derivatives. A common approach involves the nucleophilic substitution of a leaving group on the pyridine ring with a benzyl oxide anion, or the formation of the amine group on a pre-functionalized benzyloxy-pyridine core.

A potential synthetic workflow is illustrated below.

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Start1 5-Hydroxypyridin-2-amine Reaction Williamson Ether Synthesis (Nucleophilic Substitution) Start1->Reaction Start2 Benzyl Halide (e.g., Benzyl Bromide) Start2->Reaction Start3 Base (e.g., NaH, K₂CO₃) Start3->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Reaction Mixture Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

General workflow for the synthesis of this compound.

This protocol describes a qualitative method to determine the solubility of an amine, a class of organic bases, in both a neutral and an acidic aqueous medium.[3][4]

Materials:

  • This compound

  • Test tubes

  • Distilled water

  • 10% Hydrochloric acid (HCl) solution

  • pH paper or pH meter

  • Stirring rod

Procedure:

  • Initial Observation: Place a small, measured amount (e.g., 0.1 g) of this compound into a clean, dry test tube.

  • Solubility in Water:

    • Add 2 mL of distilled water to the test tube.

    • Stir the mixture vigorously with a clean stirring rod for 2-3 minutes.

    • Observe and record whether the solid dissolves completely, partially, or not at all.

    • Using the stirring rod, transfer a drop of the solution to a piece of pH paper and record the pH. Amines are expected to form weakly basic solutions.[4]

  • Solubility in Acid:

    • To the same test tube (or a freshly prepared one), add 10% HCl drop-wise while stirring.

    • Continue adding acid until the solution is acidic, as confirmed with litmus or pH paper.

    • Observe and record any changes in solubility. Amines react with acids to form ammonium salts, which are typically more water-soluble than the free amine.[3][5]

    • Note any other changes, such as color or odor.

The workflow for this experimental protocol is visualized below.

Start Place Amine Sample in Test Tube AddWater Add 2 mL Distilled Water Start->AddWater StirWater Stir Vigorously for 2-3 min AddWater->StirWater ObserveWater Record Solubility & pH StirWater->ObserveWater AddAcid Add 10% HCl Drop-wise until Acidic ObserveWater->AddAcid Proceed to Acid Test StirAcid Stir Vigorously AddAcid->StirAcid ObserveAcid Record Change in Solubility StirAcid->ObserveAcid End End ObserveAcid->End

Experimental workflow for determining amine solubility.

The pKa value is a measure of the acidity of a conjugate acid of a base. For an amine, it indicates the pH at which the protonated (ammonium ion) and non-protonated (free amine) forms are present in equal concentrations. A precise pKa determination typically involves potentiometric titration.

General Protocol (Potentiometric Titration):

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol or ethanol) if the compound has low water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • Data Collection: The pH of the solution is monitored using a calibrated pH meter after each incremental addition of the acid titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized to form its conjugate acid. The inflection point of the curve indicates the equivalence point. Computational methods can also be used to predict pKa values based on the molecule's structure.[6]

References

An In-depth Technical Guide to 5-(Benzyloxy)pyridin-2-amine: Structure, Synthesis, and Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Benzyloxy)pyridin-2-amine, a substituted aminopyridine with significant potential in medicinal chemistry and drug development. This document details the compound's chemical structure, molecular properties, and plausible synthetic routes. Furthermore, it explores its potential biological activities, drawing parallels with structurally related compounds, and presents a hypothetical signaling pathway and experimental workflow relevant to its evaluation as a kinase inhibitor.

Core Molecular and Physical Properties

This compound is a stable, solid organic compound at room temperature. Its core structure consists of a pyridine ring substituted with an amino group at the 2-position and a benzyloxy group at the 5-position.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O[1]
Molecular Weight 200.24 g/mol [1]
IUPAC Name This compound[1]
CAS Number 96166-00-6[1]
SMILES Nc1nccc(OCc2ccccc2)c1[1]
Physical Form Solid
Storage Conditions Store in a dark, inert atmosphere at 2-8°C

Synthetic Protocols

Proposed Synthesis of this compound

This synthesis involves the benzylation of a hydroxypyridine precursor followed by amination.

Step 1: Benzylation of 5-Hydroxy-2-nitropyridine

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 5-hydroxy-2-nitropyridine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃), to the solution and stir to form the corresponding phenoxide.

  • Benzylating Agent: To the stirred mixture, add benzyl bromide dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to approximately 60-70°C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. The product, 5-(benzyloxy)-2-nitropyridine, should precipitate.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system like ethanol/water to yield the purified product.

Step 2: Reduction of the Nitro Group to an Amine

  • Reaction Setup: Dissolve the 5-(benzyloxy)-2-nitropyridine from the previous step in a solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature and atmospheric pressure.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final, pure compound.

Potential Biological Activity and Signaling Pathway

Aminopyridine derivatives are a class of compounds known for their diverse pharmacological activities, primarily acting as modulators of various enzymes and receptors.[2] Recent studies have highlighted the potential of 2-aminopyridine derivatives as potent dual inhibitors of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs), both of which are crucial targets in cancer therapy.[3]

Given the structural similarity of this compound to these active compounds, it is plausible that it could also exhibit inhibitory activity against CDKs and HDACs. The benzyloxy moiety can engage in hydrophobic interactions within the binding pockets of these target proteins.

Below is a conceptual diagram illustrating the dual inhibition of CDK and HDAC signaling pathways, a potential mechanism of action for this compound in a cancer context.

CDK_HDAC_Inhibition Conceptual Pathway: Dual CDK/HDAC Inhibition cluster_0 Cell Cycle Progression cluster_1 Gene Expression cluster_2 Drug Action CDK_Cyclin CDK/Cyclin Complex Rb Rb Protein CDK_Cyclin->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Apoptosis Apoptosis G1_S_Transition->Apoptosis Leads to Arrest HDAC HDAC Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Represses Gene_Expression->Apoptosis Induces Drug This compound Drug->CDK_Cyclin Inhibits Drug->HDAC Inhibits Kinase_Inhibitor_Workflow Experimental Workflow for Kinase Inhibitor Profiling cluster_0 Initial Screening cluster_1 In Vitro Validation cluster_2 Cell-Based Assays cluster_3 In Vivo Evaluation Library_Screening Compound Library Screening (Including 5-BPA) HTS High-Throughput Kinase Assay (e.g., TR-FRET) Library_Screening->HTS Hit_Identification Hit Identification (Potent Inhibitors) HTS->Hit_Identification IC50 IC50 Determination Hit_Identification->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Binding_Assay Direct Binding Assay (e.g., SPR) IC50->Binding_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Selectivity->Cell_Proliferation Binding_Assay->Cell_Proliferation Target_Phosphorylation Western Blot for Target Phosphorylation Cell_Proliferation->Target_Phosphorylation Pathway_Analysis Downstream Pathway Analysis Target_Phosphorylation->Pathway_Analysis PK_PD Pharmacokinetics & Pharmacodynamics Pathway_Analysis->PK_PD Efficacy_Models Xenograft Efficacy Models PK_PD->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity

References

Spectroscopic Profile of 5-(Benzyloxy)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 5-(Benzyloxy)pyridin-2-amine (CAS No. 96166-00-6). Intended for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. While specific experimental spectra for this compound are not publicly available, this guide presents predicted data based on its chemical structure and spectroscopic principles, alongside data from analogous compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 2-Amino-5-(benzyloxy)pyridine, 5-phenylmethoxypyridin-2-amine

  • CAS Number: 96166-00-6

  • Molecular Formula: C₁₂H₁₂N₂O

  • Molecular Weight: 200.24 g/mol

  • Physical Form: Solid

Predicted Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the expected spectral characteristics based on its molecular structure. These predictions are derived from established principles of NMR, IR, and MS, and by comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8 - 8.0d1HPyridine H-6
~7.2 - 7.5m6HPhenyl-H & Pyridine H-4
~6.5 - 6.7d1HPyridine H-3
~5.1s2H-O-CH₂-Ph
~4.5 - 5.5br s2H-NH₂

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~158Pyridine C-2
~148Pyridine C-5
~140Pyridine C-6
~137Phenyl C-1 (quaternary)
~128.5Phenyl C-2, C-6
~128Phenyl C-4
~127.5Phenyl C-3, C-5
~125Pyridine C-4
~109Pyridine C-3
~70-O-CH₂-Ph

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, Sharp (doublet)N-H stretch (primary amine)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850WeakC-H stretch (aliphatic -CH₂-)
1620 - 1580StrongC=C stretch (aromatic rings) & N-H bend
1250 - 1200StrongC-O stretch (aryl ether)
1100 - 1000MediumC-N stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
200[M]⁺ (Molecular Ion)
109[M - C₇H₇]⁺ (Loss of benzyl group)
91[C₇H₇]⁺ (Benzyl cation - tropylium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS spectra for a solid aromatic amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • The height of the solution in the NMR tube should be approximately 4-5 cm.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

    • Referencing: The residual solvent peak will be used as the internal standard (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

    • Referencing: The solvent peak will be used as the internal standard (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected prior to scanning the sample.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 50-500.

  • Instrumentation (Electrospray Ionization - ESI):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Inlet System: Liquid Chromatography (LC) or direct infusion.

    • Analyzer: Quadrupole, Ion Trap, or TOF.

    • Mass Range: m/z 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_data Data Interpretation Compound This compound (Solid) NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep IR_Prep Prepare as ATR or KBr Pellet Compound->IR_Prep MS_Prep Dissolve in Volatile Solvent Compound->MS_Prep H_NMR ¹H NMR NMR_Prep->H_NMR C_NMR ¹³C NMR NMR_Prep->C_NMR Structure Structural Elucidation H_NMR->Structure C_NMR->Structure IR_Spec FTIR Analysis IR_Prep->IR_Spec IR_Spec->Structure MS_Spec MS Analysis (EI or ESI) MS_Prep->MS_Spec MS_Spec->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Technical Guide: Solubility of 5-(Benzyloxy)pyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(benzyloxy)pyridin-2-amine, a pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines the theoretical solubility profile based on the compound's structure, provides detailed experimental protocols for its empirical determination, and discusses its potential biological relevance. This guide is intended to be a valuable resource for researchers handling this compound, enabling informed decisions in experimental design, formulation, and drug discovery processes.

Introduction to this compound

This compound (CAS No: 96166-00-6) is a solid organic compound with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol .[1] Its structure features a pyridine ring substituted with an amino group at the 2-position and a benzyloxy group at the 5-position. The presence of both a hydrogen-bond donating amino group and a hydrogen-bond accepting pyridine nitrogen, coupled with the larger, nonpolar benzyloxy group, suggests a nuanced solubility profile across various organic solvents. Understanding this profile is critical for its application as a synthetic intermediate and its potential development as a bioactive molecule.

Physicochemical Properties and Predicted Solubility

The general principle of "like dissolves like" provides a foundational understanding of the expected solubility of this compound. The molecule possesses both polar (amino group, pyridine nitrogen) and nonpolar (benzyl group) characteristics.

  • Polar Solvents (e.g., Methanol, Ethanol): The presence of the amino and pyridine groups, which can participate in hydrogen bonding, suggests that this compound is likely to have some solubility in polar protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar benzyloxy group will contribute to its solubility in nonpolar solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds, and it is anticipated that this compound will exhibit good solubility in these solvents.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dichloromethane
Chloroform
Ethyl Acetate
Tetrahydrofuran (THF)
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Toluene
Hexane

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound in an organic solvent.

Materials
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial.

    • Pipette a known volume of the desired organic solvent into the vial.

    • Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • Calculate the solubility based on the determined concentration and the dilution factor.

Workflow for Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Allow undissolved solid to settle B->C D Filter supernatant to remove solid particles C->D E Dilute a known volume of the filtrate D->E F Analyze concentration via HPLC or UV-Vis E->F G Calculate solubility F->G

Workflow for determining the solubility of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not extensively documented, related compounds containing the benzyloxy pyridine scaffold have shown significant biological activities, including anti-proliferative effects and enzyme inhibition.[2][3] For instance, the isomeric 5-(benzyloxy)pyridin-3-amine has been reported to inhibit mitogen-activated protein kinase 14 (MAPK14, also known as p38α) and leukotriene A-4 hydrolase.[4] These enzymes are involved in inflammatory and cancer-related signaling pathways.

Based on this, a plausible mechanism of action for a compound like this compound could involve the inhibition of a kinase cascade, such as the p38 MAPK pathway, which is activated by cellular stress and inflammatory cytokines.

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane Receptor Cytokine Receptor TAK1 TAK1 Receptor->TAK1 activates Cytokine Inflammatory Cytokine Cytokine->Receptor MKK3_6 MKK3/6 TAK1->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 activates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors activates Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Transcription_Factors->Inflammatory_Response leads to Compound This compound (Hypothetical Inhibitor) Compound->p38 inhibits

Hypothetical inhibition of the p38 MAPK signaling pathway.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains to be published, the provided experimental protocol offers a standardized method for its determination. The structural characteristics of the molecule suggest a varied solubility profile that is crucial for its handling and application in research and development. Furthermore, the potential biological activities of this class of compounds highlight the importance of such fundamental physicochemical characterization in the broader context of drug discovery.

References

An In-depth Technical Guide to the Safe Handling of 5-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-(Benzyloxy)pyridin-2-amine (CAS No: 96166-00-6), a chemical intermediate utilized in pharmaceutical research and development. Due to its classification as a hazardous substance, strict adherence to the protocols outlined in this document is imperative to ensure the safety of laboratory personnel and the integrity of research outcomes. This document summarizes critical safety data, outlines detailed handling and emergency procedures, and provides visual workflows for risk mitigation.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3][4][5][6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2][5][6]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.[1][2][3][4][5][6]

Signal Word: Warning[2][3]

Pictogram: GHS07 (Exclamation Mark)[2]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValue
CAS Number 96166-00-6[2][3]
Molecular Formula C12H12N2O[2][3]
Molecular Weight 200.24 g/mol [2][3][5]
Appearance Gray solid[2]
Purity 97%[2][3]
Storage Temperature 2-8°C, in a dark, inert atmosphere.[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure risk.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][9]

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[8]To prevent skin contact and absorption.[9]
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash hazards.[8][9]To protect eyes from splashes and airborne particles.
Skin and Body Protection A chemical-resistant lab coat, worn fully buttoned.[9]To protect skin and personal clothing from contamination.
Respiratory Protection In cases of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator is necessary.[8]To prevent inhalation of harmful dust or vapors.
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][5]

  • Wash hands thoroughly after handling.[1][5][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

  • Use non-sparking tools and take precautionary measures against static discharge.[11]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7][12][13]

  • Keep in a dark place under an inert atmosphere.[3]

  • Recommended storage temperature is between 2-8°C.[3]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[9][14]

Emergency Procedures

Immediate and appropriate response to an exposure or spill is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6][12][13][15]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][5][7][12][13]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][5][7][12][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
Spill and Leak Procedures
  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[9] Sweep up and place in a suitable, closed container for disposal.[12][13]

  • Large Spills: In the event of a large spill, evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department.[9]

  • Prevent the product from entering drains.[5][16]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[9] Dispose of contents and container in accordance with all local, state, and federal regulations.[5][7][9][12][13]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: General Experimental Workflow for Handling this compound.

risk_assessment_logic Risk Assessment and Control Logic cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Refine assess_hazard Identify Hazards (Irritant, Harmful) assess_exposure Evaluate Exposure Potential (Inhalation, Skin/Eye Contact) assess_hazard->assess_exposure control_eng Engineering Controls (Fume Hood) assess_exposure->control_eng control_admin Administrative Controls (SOPs, Training) control_eng->control_admin control_ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) control_admin->control_ppe review_monitor Monitor Effectiveness control_ppe->review_monitor review_update Update Procedures as Needed review_monitor->review_update

Caption: Logical Flow for Risk Assessment and Implementation of Control Measures.

Conclusion

This compound is a valuable compound in research and development, but it poses significant health risks if not handled correctly. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate these risks and ensure a safe laboratory environment. It is the responsibility of all personnel to be familiar with and adhere to these safety precautions. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

Commercial Suppliers of 5-(Benzyloxy)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of 5-(Benzyloxy)pyridin-2-amine, a key building block in medicinal chemistry and drug discovery. This document summarizes supplier information, provides a representative synthetic protocol, and illustrates its potential application in targeting signaling pathways.

Introduction

This compound is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a benzyloxy protecting group and a reactive amine, makes it a valuable precursor for the development of novel therapeutic agents, particularly kinase inhibitors. The pyridine scaffold is a common motif in pharmacologically active compounds, and the benzyloxy group can be readily removed under mild conditions, allowing for late-stage functionalization.

Commercial Availability

A diverse range of chemical suppliers offer this compound, catering to various research and development needs. The tables below summarize the available product specifications from a selection of commercial vendors.

Table 1: Major Commercial Suppliers and Product Offerings
SupplierLocationPurityAvailable Quantities
Sigma-AldrichInternational≥97%1g, 5g, 25g
AChemBlockSan Francisco, USA97%Inquire for details
AmbeedUSA97%Inquire for details
BLD PharmInternational≥98%Inquire for details
ChemicalBookChina98%, 99%1kg, 25kg, 100kg
EchemiChina98%, 99%25kg, inquire for bulk
Laibo ChemChinaInquire for details25g, 100g
Matrix ScientificUSA95+%Inquire for details
TCI ChemicalsInternational>98%1g, 5g, 25g
Table 2: Detailed Product Specifications from Selected Suppliers
SupplierProduct NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Temperature (°C)
Sigma-Aldrich78243196166-00-6C₁₂H₁₂N₂O200.24≥97%2-8
AChemBlockS7254196166-00-6C₁₂H₁₂N₂O200.2497%Room Temperature
AmbeedA20147696166-00-6C₁₂H₁₂N₂O200.2497%2-8
TCI ChemicalsB383796166-00-6C₁₂H₁₂N₂O200.24>98%Room Temperature

Synthesis and Experimental Protocols

Representative Synthesis of this compound

This protocol involves the nucleophilic aromatic substitution of a suitable pyridine precursor with benzyl alcohol, followed by the introduction of the amine group.

Materials:

  • 5-Bromo-2-nitropyridine

  • Benzyl alcohol

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 5-(Benzyloxy)-2-nitropyridine:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add benzyl alcohol (1.1 eq) dropwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 5-bromo-2-nitropyridine (1.0 eq) in anhydrous DMF.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and quench with ice-cold water.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield 5-(benzyloxy)-2-nitropyridine.

  • Synthesis of this compound:

    • To a solution of 5-(benzyloxy)-2-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

    • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reduction of the nitro group by TLC.

    • Upon completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound.

Applications in Drug Discovery and Signaling Pathways

Substituted pyridin-2-amines are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors. These inhibitors can modulate the activity of various signaling pathways implicated in diseases such as cancer and inflammation.

Hypothetical Role in JAK-STAT Signaling Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to gene expression and cellular responses.[1][2][3][4] Dysregulation of the JAK-STAT pathway is associated with various autoimmune diseases and cancers.[1][2][4] this compound can serve as a starting material for the synthesis of potent JAK inhibitors.

The following diagram illustrates a conceptual model of how a kinase inhibitor derived from this compound might interrupt the JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Inhibitor Inhibitor (derived from This compound) Inhibitor->JAK Inhibition DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Conceptual diagram of JAK-STAT signaling pathway inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The development of a novel kinase inhibitor from this compound involves a multi-step process from chemical synthesis to biological evaluation.

Kinase_Inhibitor_Workflow Start This compound Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, HPLC) Synthesis->Characterization Screening In vitro Kinase Assay (IC50 Determination) Characterization->Screening Cell_based Cell-based Assays (Target Engagement, Proliferation) Screening->Cell_based SAR Structure-Activity Relationship (SAR) Analysis Cell_based->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Cycles In_vivo In vivo Studies (Animal Models) Optimization->In_vivo

Caption: General workflow for kinase inhibitor development.

Conclusion

This compound is a readily available and versatile chemical intermediate with significant potential in drug discovery, particularly for the development of kinase inhibitors. This guide provides researchers and drug development professionals with a summary of its commercial availability, a representative synthetic protocol, and a conceptual framework for its application in targeting key cellular signaling pathways. The information presented herein should facilitate the rational design and synthesis of novel therapeutic agents based on this valuable pyridine scaffold.

References

The Pivotal Role of the Benzyloxy Group in Pyridinamine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a benzyloxy group to this scaffold has proven to be a highly effective strategy in modulating the pharmacological properties of these molecules. This technical guide provides a comprehensive overview of the role of the benzyloxy group in pyridinamine and related pyrimidine compounds, focusing on its impact on biological activity, structure-activity relationships (SAR), and its utility in drug design. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

The Multifaceted Role of the Benzyloxy Group

The benzyloxy moiety (–O–CH₂–C₆H₅) is more than a simple substituent; it actively contributes to the biological and physicochemical properties of pyridinamine compounds in several ways:

  • Pharmacophore: The benzyloxy group can act as a key pharmacophore, directly interacting with biological targets. Its phenyl ring can engage in π-π stacking, hydrophobic, and van der Waals interactions with amino acid residues in the active site of enzymes or receptors. This is particularly evident in its role in the design of potent enzyme inhibitors.

  • Modulation of Physicochemical Properties: The introduction of a benzyloxy group can significantly alter the lipophilicity, solubility, and metabolic stability of the parent pyridinamine molecule. These modifications are crucial for optimizing the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Protective Group in Synthesis: In organic synthesis, the benzyl group is a commonly used protecting group for hydroxyl and amine functionalities due to its relative stability under a wide range of reaction conditions and its susceptibility to cleavage under specific, mild conditions, such as catalytic hydrogenation.[1]

  • Structural Scaffold: The benzyloxy group can serve as a rigid linker to position other functional groups in a specific orientation, enabling precise interactions with a biological target.

Quantitative Analysis of Biological Activity

The introduction and modification of the benzyloxy group have led to the development of potent inhibitors against various biological targets, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The following tables summarize the in vitro biological activities of representative benzyloxy-substituted pyridinamine and pyrimidine derivatives.

Table 1: Kinase Inhibitory Activity of Benzyloxy-Substituted Pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
PD-089828 PDGFr1.11[2]
FGFr0.13[2]
EGFr0.45[2]
c-src0.22[2]
Compound 6c PDGF-stimulated VSM cell proliferation0.3[2]
Compound 4e FGFr0.060[2]
PDGFr>50[2]
EGFr>50[2]
c-src>50[2]
InsR>50[2]

Table 2: Anticancer Activity of Benzyloxy-Substituted Pyrimidine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 3b (Not specified)13.6[3]
Compound 2a (Various)5-26 (depending on cell line and time)[4]
Compound 1b CAL27~20 (at 48h)[4]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above, along with other studies, provide valuable insights into the structure-activity relationships of benzyloxy-substituted pyridinamine compounds:

  • Position of the Benzyloxy Group: The position of the benzyloxy substituent on the pyridine or pyrimidine ring is critical for activity. For instance, in a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the placement of substituents on the benzyloxy ring dramatically influenced potency and selectivity.[2]

  • Substitution on the Benzyl Ring: Modifications to the benzyl ring of the benzyloxy group can fine-tune the inhibitory activity. Electron-donating or electron-withdrawing groups can alter the electronic properties and steric bulk of the molecule, leading to improved interactions with the target. For example, the replacement of a 2,6-dichlorophenyl moiety with a 3,5-dimethoxyphenyl group resulted in a highly selective FGFr tyrosine kinase inhibitor.[2]

  • Linker Length and Flexibility: The nature of the linker connecting the benzyloxy group to the pyridinamine core can impact the compound's ability to adopt the optimal conformation for binding.

Signaling Pathway: MAPK14 (p38α)

One of the key signaling pathways often targeted by pyridinamine-based kinase inhibitors is the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, MAPK14 (p38α) is a critical mediator of cellular responses to inflammatory cytokines and stress. The diagram below illustrates the canonical p38α MAPK signaling cascade.

MAPK14_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects stimuli Cytokines, UV, Oxidative Stress, Growth Factors, DNA Damage MAP3K MAPKKK (e.g., MEKK1/2/3/4, TAK1, ASK1/2) stimuli->MAP3K MKK MAPKK (MKK3, MKK6, MKK4) MAP3K->MKK Phosphorylation MAPK14 MAPK14 (p38α) MKK->MAPK14 Dual Phosphorylation (Thr & Tyr) TranscriptionFactors Transcription Factors (ATF1/2/6, p53, MEF2, C/EBPβ) MAPK14->TranscriptionFactors ProteinKinases Protein Kinases (MAPKAP-K2/3, MSK-1, MNK-1/2) MAPK14->ProteinKinases CellularResponses Cellular Responses (Proliferation, Differentiation, Apoptosis, Inflammation) TranscriptionFactors->CellularResponses ProteinKinases->CellularResponses

MAPK14 (p38α) Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative benzyloxy-substituted pyridinamine compound and a general protocol for an in vitro kinase inhibition assay.

Synthesis of 2-Amino-4-(benzyloxy)pyridine

This protocol describes the synthesis of 2-amino-4-(benzyloxy)pyridine, a key intermediate for the development of more complex derivatives.

Workflow Diagram:

Synthesis_Workflow reagents 2-Amino-4-chloropyridine Benzyl alcohol Sodium hydride (NaH) Anhydrous DMF reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction workup Quenching Extraction Drying reaction->workup purification Column Chromatography workup->purification product 2-Amino-4-(benzyloxy)pyridine purification->product

Synthesis Workflow for 2-Amino-4-(benzyloxy)pyridine

Materials:

  • 2-Amino-4-chloropyridine

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add benzyl alcohol (1.1 equivalents) dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium benzylate.

  • Nucleophilic Substitution: Add a solution of 2-amino-4-chloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-4-(benzyloxy)pyridine.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This general protocol outlines a method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

Workflow Diagram:

Kinase_Assay_Workflow compound_prep Prepare serial dilutions of benzyloxy-pyridinamine compound reaction_setup Add compound, kinase, and substrate to 384-well plate compound_prep->reaction_setup initiation Initiate reaction with ATP reaction_setup->initiation incubation Incubate at room temperature initiation->incubation detection Add ATP detection reagent (e.g., Kinase-Glo®) incubation->detection measurement Measure luminescence detection->measurement analysis Calculate % inhibition and IC50 measurement->analysis

Workflow for In Vitro Kinase Inhibition Assay

Materials:

  • Recombinant protein kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (benzyloxy-substituted pyridinamine) dissolved in DMSO

  • ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Kinase/Substrate Addition: Add the kinase and substrate solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Generation: Stop the reaction and generate a luminescent signal by adding the ATP detection reagent to each well.

  • Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The benzyloxy group is a versatile and valuable functionality in the design and development of pyridinamine-based drug candidates. Its ability to act as a pharmacophore, modulate physicochemical properties, and serve as a synthetic handle provides medicinal chemists with a powerful tool for optimizing lead compounds. The quantitative data and structure-activity relationships highlighted in this guide underscore the significant impact of the benzyloxy moiety on the biological activity of pyridinamine and pyrimidine derivatives. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of novel compounds incorporating this important structural motif. Future research in this area will likely focus on further exploring the chemical space around the benzyloxy group to develop next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

An In-depth Technical Guide to Aminopyridine Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminopyridine derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] Structurally, they consist of a pyridine ring substituted with one or more amino groups.[2] This fundamental scaffold imparts unique physicochemical properties that allow these molecules to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1]

The therapeutic potential of aminopyridine derivatives is extensive, with applications ranging from neurological disorders to oncology and infectious diseases.[1][3] The most well-known application is in the management of neurological conditions, where derivatives like 4-aminopyridine (dalfampridine) are used to improve motor function in patients with multiple sclerosis.[1][4] Their primary mechanism of action in this context is the blockade of voltage-gated potassium channels, which enhances nerve impulse conduction in demyelinated axons.[4][5]

Beyond their effects on ion channels, aminopyridine derivatives have been developed as potent inhibitors of various enzymes, including Tropomyosin receptor kinase (TRK) and Cyclin-dependent kinase 8 (CDK8), highlighting their potential as anticancer agents.[6][7] Furthermore, numerous studies have demonstrated their efficacy as antibacterial, antifungal, anti-inflammatory, and antiviral agents.[1][3] The continued exploration of this chemical class promises to yield novel therapeutic agents for a multitude of diseases.[1] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and key experimental protocols for the investigation of aminopyridine derivatives in a research setting.

Data Presentation

Table 1: Inhibitory Activity of Aminopyridine Derivatives against Kinase Targets
Compound IDTarget KinaseIC50 (nM)Cell LineReference
C3 TRKA6.5-[6]
C4 TRKA5.0-[6]
C6 TRKA7.0-[6]
29 CDK846HCT-116[7]
T-474 CDK81.6-[8]
T-474 CDK191.9-[8]
T-418 CDK823-[8]
T-418 CDK1962-[8]
Table 2: Antimicrobial Activity of 2-Aminopyridine Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
2c Staphylococcus aureus0.039[9][10]
2c Bacillus subtilis0.039[9][10]
22 Streptococcus pyogenes6.25 - 125 (range)[11]
24 Streptococcus pyogenes6.25 - 125 (range)[11]
22 Escherichia coli6.25 - 125 (range)[11]
23 Escherichia coli6.25 - 125 (range)[11]
22 Proteus mirabilis6.25 - 125 (range)[11]
24 Proteus mirabilis6.25 - 125 (range)[11]
Table 3: Potassium Channel Blocking Activity of Aminopyridine Derivatives
CompoundTarget ChannelIC50 (µM)Cell Line/SystemReference
4-Aminopyridine Kv1.1170CHO cells[12]
4-Aminopyridine Kv1.2230CHO cells[12]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies synthesis Synthesis of Aminopyridine Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, FTIR) purification->characterization kinase_assay Kinase Inhibition Assay (e.g., TRKA, CDK8) characterization->kinase_assay Test Compounds antimicrobial_assay Antimicrobial Susceptibility Testing (MIC) characterization->antimicrobial_assay Test Compounds kv_channel_assay Potassium Channel Blocking Assay (Patch-Clamp) characterization->kv_channel_assay Test Compounds proliferation_assay Cell Proliferation Assay (e.g., MTT) kinase_assay->proliferation_assay Lead Compounds western_blot Western Blot (Target Modulation, e.g., pSTAT1) proliferation_assay->western_blot animal_model Animal Model of Disease (e.g., Spinal Cord Injury) western_blot->animal_model Optimized Leads efficacy_testing Efficacy Testing (Functional Recovery) animal_model->efficacy_testing toxicity_assessment Toxicity Assessment efficacy_testing->toxicity_assessment

Experimental workflow for aminopyridine derivatives.

potassium_channel_blockade cluster_healthy Healthy Myelinated Axon cluster_demyelinated Demyelinated Axon cluster_treated Demyelinated Axon + Aminopyridine ap_healthy Action Potential Propagation node_ranvier Nodes of Ranvier (High Na+ Channel Density) ap_fail Action Potential Failure internode Internodal Axon (K+ Channels Covered by Myelin) ap_restored Action Potential Restored exposed_k Exposed K+ Channels k_efflux K+ Efflux exposed_k->k_efflux repolarization Rapid Repolarization k_efflux->repolarization repolarization->ap_fail aminopyridine Aminopyridine Derivative blocked_k Blocked K+ Channels aminopyridine->blocked_k prolonged_ap Prolonged Action Potential blocked_k->prolonged_ap prolonged_ap->ap_restored

Mechanism of aminopyridine in demyelinated axons.

wnt_signaling cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylates ubiquitination Ubiquitination beta_catenin_off->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome wnt Wnt Ligand receptor Frizzled/LRP5/6 wnt->receptor dsh Dishevelled receptor->dsh dsh->destruction_complex Inhibits beta_catenin_on Stabilized β-catenin nucleus Nucleus beta_catenin_on->nucleus tcf_lef TCF/LEF target_genes Target Gene Transcription (e.g., MYC, Cyclin D1) tcf_lef->target_genes beta_catenin_nuc β-catenin beta_catenin_nuc->tcf_lef Binds cdk8 CDK8/Cyclin C cdk8->tcf_lef Phosphorylates & Activates aminopyridine_cdk8 Aminopyridine Derivative (CDK8 Inhibitor) aminopyridine_cdk8->cdk8 Inhibits

CDK8 in the Wnt/β-catenin signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (CDK8/Cyclin C)

This protocol describes a luminescence-based assay to determine the IC50 value of an aminopyridine derivative against CDK8/Cyclin C. The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant CDK8/Cyclin C enzyme

  • Kinase substrate (e.g., a peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test aminopyridine derivative (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test aminopyridine derivative in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%. Prepare a vehicle control with the same DMSO concentration.

  • Reaction Setup:

    • Add 2.5 µL of the serially diluted compound or vehicle control to the appropriate wells of the microplate.

    • Add 2.5 µL of a solution containing the CDK8/Cyclin C enzyme to each well.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with no ATP (100% inhibition).

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5][13][14]

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an aminopyridine derivative against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test aminopyridine derivative (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: Wells with the microorganism and broth, but no compound.

    • Negative Control: Wells with broth only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[9][11][15][16]

In Vivo Spinal Cord Injury Model

This protocol provides a general outline for evaluating the efficacy of aminopyridine derivatives in a rat model of spinal cord injury.

Materials:

  • Adult female rats

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Spinal cord impactor device

  • Test aminopyridine derivative

  • Vehicle control

  • Behavioral assessment tools (e.g., BBB locomotor rating scale)

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a laminectomy to expose the spinal cord at the desired level (e.g., thoracic).

  • Spinal Cord Injury: Induce a contusion injury of a specific severity using a spinal cord impactor device.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and manual bladder expression.

  • Compound Administration:

    • Allow the animals to recover for a specified period to establish a chronic injury model.

    • Administer the test aminopyridine derivative or vehicle control via a chosen route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.[17][18][19]

  • Functional Assessment:

    • Perform behavioral testing (e.g., BBB locomotor rating scale) at regular intervals before and during treatment to assess motor function recovery.[3][12]

    • Electrophysiological assessments (e.g., somatosensory evoked potentials) can also be conducted to measure nerve conduction.[19]

  • Data Analysis: Compare the functional recovery scores between the treated and vehicle control groups to determine the efficacy of the aminopyridine derivative. Statistical analysis (e.g., ANOVA) should be used to determine significance.[3][12][19]

References

Methodological & Application

Synthesis of 5-(Benzyloxy)pyridin-2-amine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 5-(Benzyloxy)pyridin-2-amine, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering two primary synthetic routes from commercially available starting materials.

Application Notes

This compound serves as a versatile building block in medicinal chemistry. The benzyloxy group acts as a stable protecting group for the 5-hydroxy functionality, allowing for selective modifications at other positions of the pyridine ring. The 2-amino group is a common anchor point for the construction of more complex molecules, including kinase inhibitors and other therapeutic agents. The choice of synthetic route may depend on the availability of starting materials, desired scale, and laboratory capabilities. The protocols provided herein describe a direct benzylation of 2-amino-5-hydroxypyridine and a multi-step synthesis starting from 2-amino-5-bromopyridine.

Data Presentation

The following tables summarize the key quantitative data for the two proposed synthetic routes.

Table 1: Synthesis of this compound via Direct Benzylation

Starting MaterialKey TransformationReagentsSolventReaction Time (h)Typical Yield (%)Purity (%)
2-Amino-5-hydroxypyridineO-BenzylationBenzyl bromide, K₂CO₃DMF4-685-95>98

Table 2: Synthesis of this compound from 2-Amino-5-bromopyridine

StepStarting MaterialKey TransformationReagentsSolventReaction Time (h)Typical Yield (%)Purity (%)
12-Amino-5-bromopyridineAmino Group Protection2,5-Hexanedione, p-TsOHToluene3-590-95>98
25-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridineBenzyloxy Ether FormationSodium benzyloxide, CuI, L-prolineDMSO12-1870-80>97
35-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridineAmino Group DeprotectionHydroxylamine hydrochlorideEthanol/Water4-685-95>98

Experimental Protocols

Protocol 1: Direct Benzylation of 2-Amino-5-hydroxypyridine

This protocol details the synthesis of this compound by the direct O-benzylation of 2-amino-5-hydroxypyridine.

Materials:

  • 2-Amino-5-hydroxypyridine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred solution of 2-amino-5-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound.

Protocol 2: Multi-step Synthesis from 2-Amino-5-bromopyridine

This protocol outlines a three-step synthesis of this compound starting from 2-amino-5-bromopyridine.[1][2]

Step 1: Protection of the Amino Group [1][2]

  • In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1.0 eq) and 2,5-hexanedione (1.1 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Reflux the mixture using a Dean-Stark apparatus for 3-5 hours to remove water.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, which can be used in the next step without further purification.

Step 2: Synthesis of 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

  • To a solution of benzyl alcohol (2.0 eq) in anhydrous DMSO, add sodium hydride (NaH) (2.0 eq) portion-wise at 0 °C. Stir until the evolution of hydrogen gas ceases.

  • To this solution, add 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (1.0 eq), copper(I) iodide (CuI) (0.1 eq), and L-proline (0.2 eq).

  • Heat the reaction mixture to 110-120 °C for 12-18 hours.

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield 5-(benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 3: Deprotection of the Amino Group [1]

  • Dissolve 5-(benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (3.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude product by column chromatography to obtain this compound.

Visualizations

The following diagrams illustrate the described synthetic workflows.

Synthesis_Workflow_1 start 2-Amino-5-hydroxypyridine reagents Benzyl bromide, K2CO3 DMF, 60-70 °C start->reagents O-Benzylation product This compound reagents->product

Caption: Direct benzylation of 2-amino-5-hydroxypyridine.

Synthesis_Workflow_2 cluster_0 Step 1: Protection cluster_1 Step 2: Benzylation cluster_2 Step 3: Deprotection start 2-Amino-5-bromopyridine reagents1 2,5-Hexanedione, p-TsOH Toluene, Reflux start->reagents1 Amine Protection intermediate1 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine reagents1->intermediate1 reagents2 Sodium benzyloxide, CuI, L-proline DMSO, 110-120 °C intermediate1->reagents2 Ullmann Coupling intermediate2 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine reagents2->intermediate2 reagents3 Hydroxylamine hydrochloride Ethanol/Water, Reflux intermediate2->reagents3 Amine Deprotection product This compound reagents3->product

Caption: Multi-step synthesis from 2-amino-5-bromopyridine.

References

Application Notes and Protocols: 5-(Benzyloxy)pyridin-2-amine as a Versatile Building Block in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridin-2-amine is a key heterocyclic building block in medicinal chemistry, particularly in the development of targeted therapies. Its unique structure, featuring a pyridine core with a benzyloxy protecting group and a reactive amino group, makes it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of protein kinase inhibitors, which are at the forefront of modern cancer therapy and the treatment of inflammatory diseases.

The pyridine ring serves as a versatile template that can mimic the hinge-binding motif of ATP, enabling synthesized molecules to effectively target the ATP-binding site of various kinases. The benzyloxy group offers a stable protecting group for the hydroxyl functionality, which can be selectively removed in later synthetic steps to introduce further diversity. The 2-amino group provides a convenient handle for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and acylations, allowing for the construction of complex molecular architectures.

Key Applications in Kinase Inhibitor Synthesis

Derivatives of 2-aminopyridine are integral to the structure of numerous kinase inhibitors. Notably, this scaffold has been successfully employed in the development of inhibitors for Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs), both of which are critical regulators of cellular signaling pathways implicated in cancer and immune responses.

Table 1: Kinase Targets for Inhibitors Derived from 2-Aminopyridine Scaffolds

Target Kinase FamilySpecific ExamplesTherapeutic Area
Janus Kinases (JAKs)JAK2Myeloproliferative Neoplasms
Cyclin-Dependent Kinases (CDKs)CDK4/6, CDK9Breast Cancer, Hematological Malignancies

Experimental Protocols

The following protocols describe key synthetic transformations utilizing this compound as a starting material. These reactions are fundamental to the assembly of more complex kinase inhibitors.

Protocol 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is widely used to couple the amino group of this compound with aryl or heteroaryl halides.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl bromide (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl halide, sodium tert-butoxide, Xantphos, and Pd₂(dba)₃ under an inert atmosphere (e.g., argon).

  • Add anhydrous toluene to the flask.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with argon.

  • Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Data for Buchwald-Hartwig Amination

Aryl HalideProductYield (%)
4-BromotolueneN-(4-methylphenyl)-5-(benzyloxy)pyridin-2-amine85-95
1-Bromo-4-methoxybenzeneN-(4-methoxyphenyl)-5-(benzyloxy)pyridin-2-amine80-90
2-BromopyridineN-(pyridin-2-yl)-5-(benzyloxy)pyridin-2-amine75-85
Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. While the amino group of this compound is typically used in C-N bond formation, the pyridine ring can be functionalized with a halide (e.g., bromine or iodine) to participate in C-C coupling reactions. This protocol describes the coupling of a hypothetical 2-bromo-5-(benzyloxy)pyridine with an arylboronic acid.

Reaction Scheme:

Materials:

  • 2-Bromo-5-(benzyloxy)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-5-(benzyloxy)pyridine and the arylboronic acid in a mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Add potassium carbonate and tetrakis(triphenylphosphine)palladium(0).

  • Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 3: Representative Data for Suzuki-Miyaura Coupling

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Phenyl-5-(benzyloxy)pyridine80-90
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-(benzyloxy)pyridine75-85
3-Pyridinylboronic acid2-(Pyridin-3-yl)-5-(benzyloxy)pyridine70-80
Protocol 3: Acylation of the Amino Group

The amino group of this compound can be readily acylated with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce additional pharmacophores and modulate the properties of the final compound.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.2 equiv)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (triethylamine or pyridine) to the solution.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

Table 4: Representative Data for Acylation Reactions

Acyl ChlorideProductYield (%)
Benzoyl chlorideN-(5-(benzyloxy)pyridin-2-yl)benzamide90-98
Acetyl chlorideN-(5-(benzyloxy)pyridin-2-yl)acetamide92-99
Cyclopropanecarbonyl chlorideN-(5-(benzyloxy)pyridin-2-yl)cyclopropanecarboxamide88-95

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the general kinase signaling pathway targeted by inhibitors derived from 2-aminopyridine scaffolds and a typical experimental workflow for their synthesis and evaluation.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS JAK JAK Receptor->JAK Activation GrowthFactor Growth Factor GrowthFactor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT STAT STAT->Transcription JAK->STAT Phosphorylation Inhibitor Kinase Inhibitor (from this compound) Inhibitor->JAK

Caption: Generalized JAK-STAT signaling pathway and the point of inhibition.

Experimental_Workflow Start This compound Reaction Key Synthetic Step (e.g., Buchwald-Hartwig, Suzuki, Acylation) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (Kinase Assays, Cell-based Assays) Characterization->Screening Data Data Analysis (IC50 Determination) Screening->Data

Caption: A typical experimental workflow for synthesis and evaluation.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their drug discovery and development programs. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse libraries of compounds for biological evaluation.

Application Notes and Protocols for 5-(Benzyloxy)pyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridin-2-amine is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its pyridine core, substituted with a benzyloxy group at the 5-position and an amino group at the 2-position, provides a versatile scaffold for the development of novel therapeutic agents. The presence of the benzyloxy group offers a handle for further functionalization or deprotection to reveal a phenol, while the 2-amino group is a common starting point for the construction of various heterocyclic systems and for amide bond formation. This document provides detailed application notes, quantitative data on derivative compounds, and experimental protocols for the use of this compound in drug discovery, with a particular focus on the development of kinase inhibitors.

Applications in Medicinal Chemistry

The this compound scaffold is a recurring motif in a variety of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The pyridine ring of this compound can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase ATP-binding site. The benzyloxy substituent can be directed towards the solvent-exposed region or other pockets of the active site, allowing for the fine-tuning of potency and selectivity.

Derivatives of the closely related isomer, 5-(benzyloxy)pyridin-3-amine, have demonstrated significant inhibitory activity against several important kinase targets.[1] This highlights the potential of the benzyloxy-substituted aminopyridine scaffold in kinase inhibitor design.

Data Presentation: Kinase Inhibitory Activity of Structurally Related Compounds

The following table summarizes the in vitro inhibitory activity (IC50) of representative kinase inhibitors synthesized from a structurally similar precursor, 5-(benzyloxy)pyridin-3-amine. This data is presented to illustrate the potential of the benzyloxy-aminopyridine scaffold in targeting various kinase families.

Compound IDTarget Kinase(s)IC50 (nM)
BTK Inhibitor 1Bruton's Tyrosine Kinase (BTK)0.4 - 10
FGFR Inhibitor 2Fibroblast Growth Factor Receptor (FGFR1, FGFR2, FGFR3)1.5 - 89
p38α/MAPK14 Inhibitor 3p38 Mitogen-Activated Protein Kinase α31 - 50
PI3K Inhibitor 4Phosphoinositide 3-kinase (PI3Kα, PI3Kδ)3 - 39

Note: The data presented above is for compounds derived from 5-(benzyloxy)pyridin-3-amine and is intended to be illustrative of the potential of the benzyloxy-aminopyridine scaffold.[1]

Featured Application: p38α Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK signaling pathway is a key regulator of inflammatory responses and is implicated in the pathogenesis of various inflammatory diseases and cancers. As such, inhibitors of p38α MAPK are of significant therapeutic interest. The this compound scaffold can be utilized to synthesize potent p38α MAPK inhibitors.

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, which is activated by cellular stressors and inflammatory cytokines, leading to the regulation of various cellular processes.

p38_MAPK_Signaling_Pathway Stress Cellular Stressors (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Gene_Expression Gene Expression (Inflammatory Mediators) MK2->Gene_Expression Transcription_Factors->Gene_Expression Inhibitor p38 Inhibitor (Derived from this compound) Inhibitor->p38

Caption: The p38 MAPK signaling cascade.

Experimental Protocols

This section provides a detailed protocol for a key reaction in the synthesis of potential kinase inhibitors starting from this compound: the formation of an N-substituted benzamide. This reaction is a common step in the elaboration of the 2-aminopyridine scaffold into more complex molecules.

Protocol 1: Synthesis of N-(5-(benzyloxy)pyridin-2-yl)benzamide Derivatives

This protocol describes the general procedure for the acylation of this compound with a substituted benzoyl chloride.

Materials:

  • This compound

  • Substituted benzoyl chloride (e.g., 4-fluorobenzoyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Basic alumina

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir at room temperature under a nitrogen atmosphere.

  • Addition of Acylating Agent: Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-(benzyloxy)pyridin-2-yl)benzamide derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of N-(5-(benzyloxy)pyridin-2-yl)benzamide derivatives.

experimental_workflow start Start Materials: This compound Substituted Benzoyl Chloride Pyridine, DCM reaction Acylation Reaction (0°C to RT, 4-12h) start->reaction workup Aqueous Work-up (NaHCO3, Brine) reaction->workup extraction Extraction with DCM workup->extraction drying Drying over Na2SO4 extraction->drying purification Purification (Flash Chromatography) drying->purification product Final Product: N-(5-(benzyloxy)pyridin-2-yl)benzamide derivative purification->product

Caption: Synthetic workflow.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of kinase inhibitors and other biologically active molecules. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this scaffold in their drug discovery programs. The ability to readily functionalize both the 2-amino group and the benzyloxy moiety allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective therapeutic candidates.

References

Application Note and Protocol: N-Alkylation of 5-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of aminopyridines is a fundamental transformation in organic synthesis, yielding key intermediates for the development of pharmaceuticals and other biologically active molecules. The pyridine scaffold is a prevalent motif in medicinal chemistry, and the ability to introduce diverse alkyl substituents on the amino group allows for the fine-tuning of a compound's physicochemical properties and biological activity. This document provides detailed protocols for the N-monoalkylation of 5-(benzyloxy)pyridin-2-amine, a versatile building block in drug discovery. Two common and effective methods are presented: direct alkylation using alkyl halides and reductive amination with aldehydes.

This compound is a solid at room temperature with a molecular weight of 200.24 g/mol .[1][2] It is important to handle this reagent with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation.[1]

Key Reaction Pathways

Two primary pathways for the N-alkylation of this compound are outlined below.

N_Alkylation_Pathways start This compound alkyl_halide Alkyl Halide (R-X) Strong Base (e.g., NaH) start->alkyl_halide Direct Alkylation aldehyde Aldehyde (R-CHO) Reducing Agent (e.g., NaBH(OAc)3) start->aldehyde Reductive Amination product N-Alkyl-5-(benzyloxy)pyridin-2-amine alkyl_halide->product aldehyde->product

Caption: Overview of N-alkylation strategies for this compound.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the direct N-alkylation of this compound using an alkyl halide in the presence of a strong base. The use of a strong base like sodium hydride (NaH) helps to deprotonate the amine, increasing its nucleophilicity and promoting the reaction. Care must be taken to avoid over-alkylation, which can be a common side reaction.[3]

Experimental Workflow:

Direct_Alkylation_Workflow setup 1. Reaction Setup - Add this compound and anhydrous DMF to a flask under N2. base 2. Deprotonation - Cool to 0 °C. - Add NaH portion-wise. setup->base stir1 3. Stir - Stir at 0 °C for 30 min. base->stir1 alkylate 4. Alkylation - Add alkyl halide dropwise at 0 °C. stir1->alkylate warm 5. Reaction - Warm to room temperature and stir for 4-12 h. alkylate->warm quench 6. Quenching - Cool to 0 °C. - Quench with saturated NH4Cl (aq). warm->quench extract 7. Extraction - Extract with ethyl acetate. quench->extract dry 8. Drying and Concentration - Dry organic layer over Na2SO4. - Concentrate under reduced pressure. extract->dry purify 9. Purification - Purify by column chromatography. dry->purify product Isolated N-Alkyl-5-(benzyloxy)pyridin-2-amine purify->product

Caption: Step-by-step workflow for direct N-alkylation.

Materials and Reagents:

ReagentSupplierGrade
This compoundSigma-Aldrich≥97%
Sodium Hydride (NaH), 60% in oilSigma-AldrichReagent grade
Alkyl Halide (e.g., Iodomethane)Sigma-AldrichReagent grade
Anhydrous Dimethylformamide (DMF)Sigma-AldrichAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)Fisher ScientificHPLC grade
Saturated aq. Ammonium Chloride (NH4Cl)Fisher ScientificLaboratory grade
Sodium Sulfate (Na2SO4), anhydrousFisher ScientificLaboratory grade
Silica Gel for column chromatographySorbent Technologies60 Å, 230-400 mesh

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with an Aldehyde

Reductive amination is a mild and efficient method for the N-monoalkylation of aminopyridines.[4] This procedure involves the formation of an imine intermediate from the amine and an aldehyde, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).

Experimental Workflow:

Reductive_Amination_Workflow setup 1. Reaction Setup - Add this compound, aldehyde, and DCE to a flask. acid 2. Acid Addition - Add acetic acid. setup->acid stir1 3. Stir - Stir at room temperature for 1 h. acid->stir1 reduce 4. Reduction - Add NaBH(OAc)3 portion-wise. stir1->reduce react 5. Reaction - Stir at room temperature for 12-24 h. reduce->react quench 6. Quenching - Quench with saturated NaHCO3 (aq). react->quench extract 7. Extraction - Extract with dichloromethane (DCM). quench->extract dry 8. Drying and Concentration - Dry organic layer over Na2SO4. - Concentrate under reduced pressure. extract->dry purify 9. Purification - Purify by column chromatography. dry->purify product Isolated N-Alkyl-5-(benzyloxy)pyridin-2-amine purify->product

Caption: Step-by-step workflow for reductive amination.

Materials and Reagents:

ReagentSupplierGrade
This compoundSigma-Aldrich≥97%
Aldehyde (e.g., Benzaldehyde)Sigma-AldrichReagentPlus®, ≥99%
Sodium Triacetoxyborohydride (NaBH(OAc)3)Sigma-Aldrich95%
1,2-Dichloroethane (DCE)Sigma-AldrichAnhydrous, ≥99.8%
Acetic Acid (AcOH)Fisher ScientificGlacial
Dichloromethane (DCM)Fisher ScientificHPLC grade
Saturated aq. Sodium Bicarbonate (NaHCO3)Fisher ScientificLaboratory grade
Sodium Sulfate (Na2SO4), anhydrousFisher ScientificLaboratory grade
Silica Gel for column chromatographySorbent Technologies60 Å, 230-400 mesh

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the aldehyde (1.2 eq), and 1,2-dichloroethane (DCE).

  • Add acetic acid (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes expected outcomes for the N-alkylation of this compound with representative alkylating agents. Yields are representative and may vary based on the specific substrate and reaction scale.

ProtocolAlkylating AgentProductTypical Yield (%)
Direct AlkylationIodomethaneN-Methyl-5-(benzyloxy)pyridin-2-amine70-85
Direct AlkylationBenzyl BromideN-Benzyl-5-(benzyloxy)pyridin-2-amine65-80
Reductive AminationFormaldehydeN-Methyl-5-(benzyloxy)pyridin-2-amine75-90
Reductive AminationBenzaldehydeN-Benzyl-5-(benzyloxy)pyridin-2-amine80-95

Troubleshooting and Safety

  • Over-alkylation in Protocol 1: This can be minimized by the slow, dropwise addition of the alkyl halide at low temperatures and by using a stoichiometry close to 1:1.

  • Low Conversion: If the reaction stalls, gentle heating may be applied, but this can also promote side reactions. Ensure all reagents are anhydrous, as water can quench the base (NaH) or hydrolyze the imine intermediate.

  • Purification: The polarity of the N-alkylated product will be similar to the starting material. A gradient elution in column chromatography (e.g., hexanes/ethyl acetate) is often necessary for good separation. Cation-exchange chromatography can also be an effective purification method for aminopyridine derivatives.[5]

  • Safety: Sodium hydride is a flammable solid that reacts violently with water. Handle it in a fume hood under an inert atmosphere. Dichloromethane and dimethylformamide are hazardous solvents and should be handled with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The protocols provided offer reliable and adaptable methods for the N-alkylation of this compound. The choice between direct alkylation and reductive amination will depend on the desired alkyl group and the functional group tolerance required. Both methods are scalable and provide access to a wide range of N-substituted aminopyridine derivatives for further use in research and drug development.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cross-coupling reactions with 5-(benzyloxy)pyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry and materials science. The following sections detail key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—offering generalized protocols and representative data based on structurally similar aminopyridine substrates. These methodologies serve as a robust starting point for the synthesis of novel substituted pyridine derivatives.

Introduction

This compound is a valuable scaffold in organic synthesis. The presence of a primary amino group and a benzyloxy ether offers multiple points for functionalization. However, the free amine can pose challenges in cross-coupling reactions, potentially leading to catalyst inhibition or undesired side reactions. The protocols outlined below are based on established methods for related aminopyridine substrates and are intended to be adapted and optimized for specific applications.

General Considerations for Cross-Coupling Reactions

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the degradation of the catalyst and phosphine ligands.

  • Anhydrous Solvents: The use of dry, degassed solvents is crucial for reproducible results and high yields.

  • Reagent Purity: High-purity starting materials, catalysts, ligands, and bases are essential.

  • Reaction Monitoring: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. For this compound to be used in a Suzuki reaction, it would typically first be halogenated (e.g., brominated or iodinated) at a position on the pyridine ring, most commonly the 3- or 6-position, to serve as the electrophilic partner. Alternatively, the amino group could be transformed into a leaving group (e.g., a triflate), though this is less common.

Representative Data for Suzuki-Miyaura Coupling of Related Aminopyridine Substrates

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of brominated aminopyridine derivatives with various arylboronic acids. These conditions can serve as a starting point for reactions with a halogenated derivative of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901885
22-Amino-3-bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME801292
35-Bromo-pyridin-3-amineN-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80278

Data is representative and compiled from literature on analogous substrates.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a hypothetical 3-bromo-5-(benzyloxy)pyridin-2-amine with an arylboronic acid.

Materials:

  • 3-Bromo-5-(benzyloxy)pyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-5-(benzyloxy)pyridin-2-amine, the arylboronic acid, Pd(PPh₃)₄, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. In this context, this compound can act as the nucleophilic amine partner, coupling with an aryl or heteroaryl halide. The primary amino group of the substrate is expected to be the reactive site.

Representative Data for Buchwald-Hartwig Amination of Related Amines

This table provides representative conditions for the Buchwald-Hartwig amination of aryl halides with aminopyridine derivatives.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Chlorotoluene2-AminopyridinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1001695
21-Bromo-4-methoxybenzeneAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102488
32-BromopyridineMorpholinePd(OAc)₂ (1)RuPhos (2)K₂CO₃Dioxane1001891

Data is representative and compiled from literature on analogous substrates.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed toluene

  • Sealable reaction tube

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox, add the aryl bromide, this compound, palladium precatalyst, phosphine ligand, and sodium tert-butoxide to a dry, sealable reaction tube.

  • Add anhydrous, degassed toluene to the tube.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Carefully unseal the tube and dilute the mixture with ethyl acetate.

  • Wash the organic solution with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki reaction, a halogenated derivative of this compound would be required as the electrophilic partner.

Representative Data for Sonogashira Coupling of Related Aminopyridine Substrates

The following table summarizes typical conditions for the Sonogashira coupling of brominated aminopyridines.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65690
25-Bromo-pyridin-3-amineTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF801285
36-Bromo-pyridin-2-amine1-HeptynePd(OAc)₂ (2)CuI (5)PiperidineToluene902478

Data is representative and compiled from literature on analogous substrates.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a hypothetical 3-bromo-5-(benzyloxy)pyridin-2-amine with a terminal alkyne.

Materials:

  • 3-Bromo-5-(benzyloxy)pyridin-2-amine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., triethylamine, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-5-(benzyloxy)pyridin-2-amine, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent, the terminal alkyne, and the amine base via syringe.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Visualizing Cross-Coupling Workflows

The following diagrams illustrate the general workflows for the cross-coupling reactions described.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: - Halogenated this compound - Arylboronic Acid - Pd Catalyst & Base B Add to Schlenk Flask A->B C Evacuate & Backfill with Argon (3x) B->C D Add Degassed Solvents C->D E Heat to 85-100 °C with Stirring D->E F Monitor by TLC or LC-MS E->F G Cool to RT F->G H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Final Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: - this compound - Aryl Halide - Pd Precatalyst, Ligand & Base B Add to Sealable Tube A->B C Add Anhydrous Solvent B->C D Seal Tube & Remove from Glovebox C->D E Heat to 100-110 °C with Stirring D->E F Monitor by TLC or LC-MS E->F G Cool to RT F->G H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Final Product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: - Halogenated this compound - Pd & Cu Catalysts B Add to Schlenk Flask A->B C Evacuate & Backfill with Argon (3x) B->C D Add Solvent, Alkyne, & Amine Base C->D E Stir at RT to Reflux D->E F Monitor by TLC or LC-MS E->F G Cool to RT F->G H Filter through Celite G->H I Aqueous Workup H->I J Dry & Concentrate I->J K Column Chromatography J->K L L K->L Final Product

Caption: General workflow for a Sonogashira coupling reaction.

Application of 5-(Benzyloxy)pyridin-2-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridin-2-amine is a key heterocyclic building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its substituted aminopyridine scaffold serves as a versatile template for designing molecules that can interact with the ATP-binding site of various kinases. The benzyloxy group at the 5-position offers a strategic point for modification or can act as a crucial pharmacophoric element, contributing to the binding affinity and selectivity of the final inhibitor. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of potent and selective kinase inhibitors, with a primary focus on Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell signaling pathways implicated in various B-cell malignancies.

Target Kinase: Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK activity is a hallmark of several B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, making it a prime therapeutic target. Irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK have shown significant clinical efficacy.[1] The 5-substituted-2-aminopyridine scaffold has been successfully employed in the design of such potent and selective irreversible BTK inhibitors.

Data Presentation: Inhibitory Activity of 5-Phenoxy-2-aminopyridine Based BTK Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 5-phenoxy-2-aminopyridine derivatives, which can be synthesized from precursors related to this compound, against BTK and other kinases to demonstrate selectivity. The data is adapted from a study on potent and selective irreversible BTK inhibitors.[1]

Compound IDLinkerR GroupBTK IC₅₀ (nM)EGFR IC₅₀ (nM)TEC IC₅₀ (nM)SRC IC₅₀ (nM)
1a PiperazineH15.6>100089.3>1000
1b Piperazine4-F-Ph8.9>100078.1>1000
1c Piperazine4-Cl-Ph7.5>100065.4>1000
1d Piperazine4-Me-Ph10.2>100082.7>1000
2a TetrahydroisoquinolineH5.2>100045.6>1000
2b Tetrahydroisoquinoline6-F-Ph3.189033.2>1000
2c Tetrahydroisoquinoline6-Cl-Ph2.875029.8>1000
2d (18g in source) Tetrahydroisoquinoline6-(4-MeO-Ph)-Ph1.5 680 25.1 >1000

Data is presented for illustrative purposes and is based on published research.[1] The compound numbering is simplified for this document.

Signaling Pathway

BTK is a key kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately resulting in the activation of transcription factors that promote B-cell survival and proliferation.[2][3] Irreversible inhibitors based on the this compound scaffold covalently bind to BTK, blocking its activity and interrupting this critical signaling pathway.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKCβ DAG->PKC NFkB NF-κB PKC->NFkB activates Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription translocates to Inhibitor BTK Inhibitor (e.g., from this compound) Inhibitor->BTK irreversibly inhibits Antigen Antigen Antigen->BCR binds

Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by BTK inhibitors.

Experimental Protocols

The synthesis of potent kinase inhibitors from this compound or its precursors involves a multi-step synthetic sequence. Below are representative protocols for the key transformations.

Protocol 1: Synthesis of 5-Phenoxy-2-aminopyridine (Key Intermediate)

This protocol outlines a potential synthetic route to the core scaffold, which can be adapted from related syntheses.

Step 1: Synthesis of 5-Bromo-2-nitropyridine

  • To a solution of 2-amino-5-bromopyridine in concentrated sulfuric acid at 0°C, slowly add 30% hydrogen peroxide.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Pour the reaction mixture onto ice and collect the precipitate by vacuum filtration to yield 5-bromo-2-nitropyridine.

Step 2: Ullmann Condensation to form 2-Nitro-5-phenoxypyridine

  • In a reaction vessel, combine 5-bromo-2-nitropyridine, phenol, potassium carbonate, and a catalytic amount of copper(I) iodide in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

  • Heat the mixture at an elevated temperature (e.g., 120-140°C) for several hours until the starting material is consumed.

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-nitro-5-phenoxypyridine.

Step 3: Reduction to 5-Phenoxy-2-aminopyridine

  • Dissolve 2-nitro-5-phenoxypyridine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as iron powder and ammonium chloride in water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Filter the reaction mixture to remove the catalyst or iron salts.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 5-phenoxy-2-aminopyridine.

Protocol 2: Synthesis of a Representative Irreversible BTK Inhibitor

This protocol describes the final steps to assemble the inhibitor, including the introduction of a linker and the acrylamide "warhead" for covalent modification of BTK.

Step 1: Buchwald-Hartwig Amination

  • To a solution of 5-phenoxy-2-aminopyridine and the desired linker (e.g., a protected piperazine or tetrahydroisoquinoline derivative with a leaving group) in an anhydrous solvent like toluene or dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).

  • Add a base, such as cesium carbonate or sodium tert-butoxide.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the coupling is complete.

  • Cool the reaction, filter, and concentrate the filtrate.

  • Purify the product by column chromatography.

Step 2: Deprotection (if necessary)

  • If the linker contains a protecting group (e.g., Boc), remove it using appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection).

  • Neutralize the reaction and extract the deprotected intermediate.

Step 3: Acrylamide Warhead Installation

  • Dissolve the deprotected amine intermediate in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to 0°C.

  • Add a base, such as triethylamine or diisopropylethylamine.

  • Slowly add acryloyl chloride and stir the reaction at 0°C to room temperature until completion.

  • Quench the reaction with water and extract the final product with an organic solvent.

  • Purify the final inhibitor by column chromatography or preparative HPLC.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay is used to determine the IC₅₀ values of the synthesized compounds.

  • Prepare a kinase reaction buffer containing the BTK enzyme, the test compound at various concentrations, and the substrate.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition at each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.[4]

Protocol 4: Cell Proliferation Assay (MTT or CellTiter-Glo® Assay)

This assay measures the antiproliferative activity of the inhibitors on B-cell lymphoma cell lines (e.g., Raji, Ramos).

  • Seed the cells in a 96-well plate at a predetermined density.

  • Add the test compounds at various concentrations and incubate for a specified period (e.g., 72 hours).

  • For an MTT assay, add MTT reagent and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm.

  • For a CellTiter-Glo® assay, add the reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

  • Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.

Experimental Workflow

The general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound is depicted below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis StartMat Starting Material (this compound precursor) Intermediate Core Scaffold Synthesis (e.g., 5-Phenoxy-2-aminopyridine) StartMat->Intermediate Coupling Linker Coupling (e.g., Buchwald-Hartwig) Intermediate->Coupling FinalProduct Final Inhibitor Synthesis (Warhead Installation) Coupling->FinalProduct Purification Purification and Characterization (NMR, MS) FinalProduct->Purification KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo™) Purification->KinaseAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR Selectivity Kinase Selectivity Profiling CellAssay->Selectivity CellAssay->SAR InVivo In Vivo Efficacy Studies (Xenograft Models) Selectivity->InVivo InVivo->SAR LeadOpt Lead Optimization SAR->LeadOpt iterative process LeadOpt->StartMat

Caption: General workflow for kinase inhibitor synthesis and evaluation.

Conclusion

This compound and its derivatives are valuable starting materials for the synthesis of potent and selective kinase inhibitors, particularly for targeting BTK. The synthetic routes are well-established, employing modern cross-coupling methodologies. The resulting compounds have demonstrated significant inhibitory activity in both biochemical and cell-based assays, highlighting the potential of this scaffold in the development of novel therapeutics for B-cell malignancies and other diseases driven by aberrant kinase signaling. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for 5-(Benzyloxy)pyridin-2-amine in Neurological Disorder Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-(benzyloxy)pyridin-2-amine and its derivatives in the discovery of novel therapeutics for neurological disorders. The following sections detail its role as a versatile scaffold in targeting key pathological mechanisms, including excitotoxicity, neuroinflammation, and protein aggregation. Detailed experimental protocols and representative data are provided to guide researchers in their drug discovery efforts.

Application in Targeting Excitotoxicity: PSD95-nNOS Interaction Inhibitors

The this compound scaffold can be incorporated into more complex molecules designed to disrupt protein-protein interactions implicated in neuronal damage. One such critical interaction in excitotoxicity, a key pathological process in stroke and other neurological disorders, is the coupling of postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).

A series of benzyloxy benzamide derivatives have been identified as potent neuroprotective agents that act by disrupting the PSD95-nNOS interaction. This disruption prevents the excessive production of nitric oxide (NO) following N-methyl-D-aspartate receptor (NMDAR) overactivation, a major contributor to neuronal cell death in ischemic stroke.

Quantitative Data: Neuroprotective Effects of Benzyloxy Benzamide Derivatives
CompoundNeuroprotection (Primary Cortical Neurons, Glutamate-induced damage)PSD95-nNOS Interaction InhibitionIn Vivo Efficacy (MCAO rat model)
29 (LY836) Significant neuroprotection observedSignificant blockage of PSD95-nNOS associationReduced infarct size and neurological deficit score
SCR4026 (Lead) Moderate neuroprotectionPSD95-nNOS PPI inhibitor-

Note: Specific EC50/IC50 values for neuroprotection and PSD95-nNOS interaction inhibition for compound 29 (LY836) are detailed in the primary research article. The table provides a qualitative summary of the reported potent activity.

Experimental Protocol: Co-Immunoprecipitation to Assess PSD95-nNOS Interaction

This protocol describes the co-immunoprecipitation (Co-IP) of endogenous PSD95 and nNOS from primary cortical neuron lysates to evaluate the inhibitory effect of a test compound.

Materials:

  • Primary cortical neuron cultures

  • Test compound (e.g., a this compound derivative)

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail)

  • Anti-PSD95 antibody (for immunoprecipitation)

  • Anti-nNOS antibody (for western blot detection)

  • Protein A/G magnetic beads

  • Wash Buffer (Lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE and western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat primary cortical neurons with the test compound at various concentrations for the desired time.

    • Lyse the cells with ice-cold Lysis Buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cleared lysate with an anti-PSD95 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads several times with Wash Buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads using Elution Buffer.

    • Neutralize the eluate with a Tris-based buffer.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-nNOS antibody.

    • Detect the presence of nNOS, which indicates its interaction with PSD95. A decrease in the nNOS band in the presence of the test compound suggests inhibition of the interaction.

Visualization of the PSD95-nNOS Inhibition Workflow

G cluster_0 Experimental Workflow: PSD95-nNOS Co-IP A Treat Cortical Neurons with Test Compound B Cell Lysis A->B C Immunoprecipitate PSD95 B->C D Western Blot for nNOS C->D E Analyze Inhibition D->E

Caption: Workflow for PSD95-nNOS Co-Immunoprecipitation.

Application in Targeting Neuroinflammation and Neurodegeneration: Kinase Inhibition

The pyridine-2-amine core is a well-established scaffold for the development of kinase inhibitors. In the context of neurological disorders, kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's disease and Cyclin-Dependent Kinase 5 (CDK5) in Alzheimer's disease are key therapeutic targets. The benzyloxy group of this compound can be strategically modified to enhance potency and selectivity for specific kinases.

Quantitative Data: Representative IC50 Values of Pyridin-2-amine Derivatives against Neuro-relevant Kinases
Compound ClassTarget KinaseRepresentative IC50 (nM)
Aminopyrazole pyridin-2-amine derivativesLRRK21 - 10
Pyridin-2-amine derivativesCDK5/p259 - 100
Thiazolyl-pyridin-2-amine derivativesGSK3β10 - 50

Note: This table presents representative data for classes of compounds containing the pyridin-2-amine scaffold to illustrate potential potency. Specific derivatives of this compound would require dedicated screening.

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., LRRK2, CDK5)

  • Biotinylated substrate peptide

  • ATP

  • Test compound (e.g., a this compound derivative)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • Add the kinase, biotinylated substrate, and test compound to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing the Europium-labeled antibody and SA-APC in a buffer with EDTA.

    • Incubate to allow for antibody and streptavidin binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

    • Calculate the TR-FRET ratio and plot against the compound concentration to determine the IC50 value.

Visualization of the Kinase Inhibition Assay Workflow

G cluster_1 Workflow: In Vitro Kinase Inhibition Assay (TR-FRET) A Prepare Compound Dilutions B Kinase Reaction: Kinase + Substrate + ATP + Compound A->B C Stop Reaction & Add Detection Reagents B->C D TR-FRET Signal Reading C->D E IC50 Determination D->E

Caption: Workflow for TR-FRET Kinase Inhibition Assay.

Application in Diagnostics: Amyloid-β Plaque Imaging Agents

Derivatives of this compound have been developed as radiolabeled ligands for Positron Emission Tomography (PET) imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The core structure provides a suitable scaffold for designing molecules with high affinity and selectivity for Aβ aggregates, as well as appropriate pharmacokinetic properties for brain imaging.

Quantitative Data: Representative Binding Affinity of Amyloid PET Ligands
Ligand ClassTargetRepresentative Ki (nM)
Benzofuran-pyridin-2-amine derivativesAmyloid-β plaques0.5 - 5.0

Note: This table provides a representative binding affinity range for this class of compounds. The specific Ki for a this compound-based PET ligand would be determined experimentally.

Experimental Protocol: In Vitro Binding Affinity Assay for Aβ Plaques

This protocol describes a competitive binding assay using brain homogenates from an Alzheimer's disease mouse model to determine the inhibition constant (Ki) of a test compound.

Materials:

  • Brain homogenates from an AD transgenic mouse model (rich in Aβ plaques)

  • Radiolabeled competitor ligand with known affinity for Aβ plaques (e.g., [3H]PIB)

  • Test compound (e.g., a this compound derivative)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add brain homogenate, a fixed concentration of the radiolabeled competitor, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold Assay Buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Calculate the IC50 value from the competition curve.

    • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of the Aβ Binding Assay Logic

G cluster_2 Logic: Competitive Aβ Binding Assay A Aβ Plaques D Binding Competition A->D B Radiolabeled Ligand B->D C Test Compound C->D E Measure Bound Radioactivity D->E F Determine Ki E->F

Caption: Logic of the Aβ Competitive Binding Assay.

These application notes demonstrate the significant potential of the this compound scaffold in the discovery and development of novel drugs and diagnostic agents for a range of debilitating neurological disorders. The provided protocols and representative data serve as a valuable resource for researchers aiming to explore this promising chemical space.

Application Notes and Protocols for the Debenzylation of 5-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the debenzylation of 5-(Benzyloxy)pyridin-2-amine to synthesize 5-Hydroxypyridin-2-amine, a valuable intermediate in pharmaceutical research. The protocol is based on established catalytic hydrogenation methods.

Introduction

The removal of a benzyl protecting group from a heteroaromatic amine is a crucial transformation in organic synthesis, particularly in the preparation of drug candidates and other biologically active molecules. This application note details a robust and high-yielding procedure for the debenzylation of this compound via palladium-catalyzed hydrogenation. The resulting product, 5-Hydroxypyridin-2-amine, is a key building block for various pharmaceutical compounds.

The primary method described herein utilizes 10% Palladium on activated carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This method is widely employed due to its efficiency and the clean nature of the reaction, where the primary byproduct is toluene. Alternative methods and considerations for catalyst selection and reaction conditions are also discussed to provide a comprehensive guide for researchers.

Reaction Scheme

The debenzylation of this compound proceeds via the following reaction:

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary experimental protocol.

ParameterValueReference
Starting MaterialThis compound[1]
Product5-Hydroxypyridin-2-amine[1]
Catalyst10% Palladium on activated carbon (Pd/C)[1]
SolventsEthanol, Toluene[1]
Hydrogen Pressure0.2 MPa (absolute pressure)[1]
Reaction Temperature25 °C[1]
Reaction Time4 hours[1]
Yield92%[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the debenzylation of this compound.

4.1. Materials and Reagents

  • This compound (CAS: 96166-00-6)[2]

  • 10% Palladium on activated carbon (Pd/C), 53% moisture content[1]

  • Ethanol

  • Toluene

  • Hydrogen gas

  • Autoclave or a suitable hydrogenation reactor

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

4.2. Procedure

  • Reaction Setup: In a suitable autoclave, combine this compound, ethanol, and a toluene solution.[1] For a representative scale, 2.28 g of 10% Pd/C (53% moisture content) can be used with 217 g of ethanol and 331 g of a toluene solution containing the starting material.[1]

  • Hydrogenation: Seal the autoclave and purge it with hydrogen gas. Pressurize the reactor with hydrogen to an absolute pressure of 0.2 MPa.[1]

  • Reaction: Stir the reaction mixture at 25 °C for 4 hours, maintaining the hydrogen pressure at 0.2 MPa.[1] Monitor the reaction progress by an appropriate method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion of the reaction, carefully vent the hydrogen from the autoclave and purge with an inert gas (e.g., nitrogen or argon).

  • Catalyst Removal: Remove the Pd/C catalyst by filtration through a pad of Celite or a suitable filter paper.[1] Wash the filter cake with an additional portion of ethanol (e.g., 76 g) to ensure complete recovery of the product.[1]

  • Product Isolation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvents.[1]

  • Drying: Dry the resulting solid to obtain the final product, 5-Hydroxypyridin-2-amine. A yield of approximately 92% can be expected.[1]

4.3. Safety Precautions

  • Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst with care, preferably in a wet state or under an inert atmosphere.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation is carried out in a well-ventilated area, and all equipment is properly grounded.

  • Always follow standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

Alternative Methods and Considerations

While the Pd/C-catalyzed hydrogenation is a standard and effective method, other conditions can be employed for debenzylation.

  • Alternative Catalysts: Encapsulated palladium catalysts, such as Pd(0) EnCatTM 30NP, offer easier and safer handling as they are non-pyrophoric.[3]

  • Transfer Hydrogenation: For situations where handling hydrogen gas is not desirable, transfer hydrogenation can be an alternative. Common hydrogen donors include ammonium formate, cyclohexene, and 1,4-cyclohexadiene.[3][4]

  • Acidic Additives: In some cases, particularly for N-benzyl deprotections, the addition of a catalytic amount of acid, such as acetic acid, can facilitate the reaction.[5]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the debenzylation of this compound.

Debenzylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start Combine Starting Material, Solvents, and Pd/C react Hydrogenate at 25°C and 0.2 MPa for 4h start->react In Autoclave filter Filter to Remove Pd/C Catalyst react->filter Reaction Completion concentrate Concentrate Filtrate Under Reduced Pressure filter->concentrate product Obtain Pure 5-Hydroxypyridin-2-amine concentrate->product

Caption: Workflow for the debenzylation of this compound.

References

Application Note: Comprehensive Purity Assessment of 5-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a multi-faceted analytical approach for the comprehensive characterization and purity determination of 5-(Benzyloxy)pyridin-2-amine, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical to ensure the safety and efficacy of final drug products. This document provides detailed protocols for High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an accurate purity assessment against a certified reference standard. These methods are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound.

Introduction

This compound (CAS No. 96166-00-6) is a substituted aminopyridine that serves as a versatile building block in the synthesis of various biologically active molecules.[1][2] Given its role in drug development, rigorous analytical characterization is imperative to identify and quantify any process-related impurities or degradation products. The presence of impurities can lead to undesirable side reactions, reduced yield, and potential toxicity in the final active pharmaceutical ingredient (API). This note presents a suite of orthogonal analytical techniques to provide a comprehensive purity profile of this compound.

Analytical Strategy

A combination of chromatographic and spectroscopic techniques is employed to ensure a thorough evaluation of the compound's purity.

  • High-Performance Liquid Chromatography (HPLC): As the primary technique for purity determination and impurity profiling, a robust reverse-phase HPLC method with UV detection is outlined. This method is capable of separating the main component from its potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To detect and identify any residual volatile or semi-volatile impurities that may not be amenable to HPLC analysis, a GC-MS method is described.

  • Quantitative Nuclear Magnetic Resonance (qNMR): For an absolute purity assessment without the need for a specific reference standard of the analyte, a qNMR method provides a direct measurement of the mass fraction of this compound.

The following sections provide detailed experimental protocols for each of these analytical methods.

Data Presentation

The following tables summarize the expected quantitative data from the analytical methods described.

Table 1: HPLC Purity Analysis Summary

ParameterSpecificationResult
Retention TimeApprox. 8.5 min8.52 min
Purity (by area %)≥ 98.0%99.5%
Individual Impurity≤ 0.1%< 0.1%
Total Impurities≤ 1.0%0.5%

Table 2: qNMR Purity Assessment

ParameterResult
Internal StandardMaleic Acid
Calculated Purity (mass %)99.2%
Measurement Uncertainty± 0.3%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of the purity of this compound and for the detection of related impurities. Due to the basic nature of the pyridine and amine functionalities, an acidic mobile phase modifier is used to ensure sharp, symmetrical peaks.[3]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Final Purity Report

Figure 1: HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is intended for the identification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-500

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

GCMS_Workflow start Prepare Sample in Volatile Solvent inject Inject into GC start->inject separation Separation in GC Column inject->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (MS) ionization->detection analysis Spectral Library Matching detection->analysis report Impurity Identification Report analysis->report

Figure 2: GC-MS Impurity Identification Workflow

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an accurate, direct measurement of the purity of this compound by comparing the integral of a specific analyte proton signal to that of a certified internal standard.[4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: DMSO-d₆

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Sequence: Standard 90° pulse

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant nuclei)

  • Number of Scans: 16

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound and 10 mg of maleic acid into a vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

Data Processing:

  • Acquire the ¹H NMR spectrum.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal for this compound (e.g., the benzylic CH₂ protons) and the signal for the internal standard (maleic acid olefinic protons).

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

qNMR_Logic cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum process_spectrum Phase & Baseline Correction acquire_spectrum->process_spectrum integrate_signals Integrate Analyte & Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Purity using Formula integrate_signals->calculate_purity final_purity final_purity calculate_purity->final_purity Quantitative Purity Value

Figure 3: qNMR Purity Determination Logic

Conclusion

The analytical methods presented in this application note provide a robust framework for the comprehensive purity assessment of this compound. The combination of HPLC for chromatographic purity, GC-MS for volatile impurity identification, and qNMR for an absolute purity determination ensures a high degree of confidence in the quality of this important pharmaceutical intermediate. These protocols can be readily implemented in a quality control or research and development setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-(Benzyloxy)pyridin-2-amine synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the prevalent Palladium-Catalyzed Buchwald-Hartwig Amination method.

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting the Buchwald-Hartwig amination of 2-chloro-5-(benzyloxy)pyridine with ammonia, but I am observing very low conversion to the desired this compound. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in the Buchwald-Hartwig amination of 2-halopyridines is a common challenge, often attributed to catalyst inhibition or suboptimal reaction conditions. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Here are key factors to investigate:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For 2-halopyridines, sterically hindered and electron-rich phosphine ligands are often required to prevent catalyst poisoning by the substrate.

  • Reaction Conditions: Temperature, reaction time, and the choice of base and solvent significantly impact the reaction outcome. These reactions typically require heating to proceed at a reasonable rate.

  • Reagent Quality: The purity of reagents and the exclusion of air and moisture are paramount for the success of this palladium-catalyzed reaction.

Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand: Ensure you are using a suitable ligand for this type of transformation. Ligands like XPhos, RuPhos, or other bulky biaryl phosphine ligands are often effective.

  • Optimize Reaction Temperature and Time: If the reaction is sluggish, a gradual increase in temperature (e.g., from 80 °C to 110 °C) may be beneficial. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for catalyst decomposition (indicated by the formation of palladium black).

  • Verify Reagent and Solvent Quality: Use anhydrous solvents and ensure all reagents are of high purity. Degas the solvent prior to use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The solubility of the base in the reaction solvent is also important.

Issue 2: Formation of Side Products

Question: My reaction is producing the desired product, but I am also observing significant impurities. What are the likely side reactions and how can I minimize them?

Answer:

The formation of byproducts can complicate purification and reduce the overall yield. Key potential side reactions include:

  • Debenzylation: The benzyloxy group can be susceptible to cleavage under certain conditions, leading to the formation of 5-hydroxy-pyridin-2-amine. While typically stable, harsh conditions or certain catalyst/ligand combinations might promote this side reaction.

  • Hydrodehalogenation: The starting 2-halopyridine can be reduced to 3-(benzyloxy)pyridine. This is often a result of side reactions involving the solvent or trace amounts of water.

  • Diarylation of Ammonia: Although less common with a large excess of ammonia, it is possible to form bis(5-(benzyloxy)pyridin-2-yl)amine.

Troubleshooting Steps:

  • Control Reaction Temperature: Avoid excessive heating, as this can promote debenzylation and other decomposition pathways.

  • Screen Ligands and Bases: The choice of ligand and base can influence the selectivity of the reaction. A systematic screening of different combinations may be necessary to identify conditions that minimize side product formation.

  • Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents to minimize hydrodehalogenation.

  • Purification Strategy: If side products are unavoidable, a robust purification strategy, such as column chromatography, will be necessary to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: The Palladium-catalyzed Buchwald-Hartwig amination of 2-chloro-5-(benzyloxy)pyridine or 2-bromo-5-(benzyloxy)pyridine with an ammonia source is a highly effective and commonly employed method, often providing high yields under optimized conditions.

Q2: Can I use the Chichibabin reaction to synthesize this compound?

A2: The Chichibabin reaction, which involves treating a pyridine derivative with sodium amide, is a classical method for introducing an amino group at the 2-position.[1][2] For 3-(benzyloxy)pyridine, the reaction would likely yield a mixture of 2-amino and 6-amino products. The harsh reaction conditions (high temperatures) might also lead to debenzylation.[1]

Q3: Is direct nucleophilic aromatic substitution (SNAr) with ammonia a viable route?

A3: Direct SNAr on an unactivated 2-halopyridine with ammonia typically requires very harsh conditions (high temperature and pressure).[3] The presence of the benzyloxy group is unlikely to sufficiently activate the pyridine ring for this reaction to proceed under mild conditions. Therefore, this route is generally less favorable than the Buchwald-Hartwig amination.

Q4: My final product is difficult to purify. What are some recommended purification techniques?

A4: Purification of 2-aminopyridine derivatives can often be achieved by silica gel column chromatography. A gradient elution system, for example, with ethyl acetate and hexanes, or dichloromethane and methanol, can be effective. It is important to first analyze the crude reaction mixture by thin-layer chromatography (TLC) to determine an appropriate solvent system.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the final product should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-Aminopyridine Synthesis

MethodStarting MaterialReagentsTypical ConditionsAdvantagesDisadvantages
Buchwald-Hartwig Amination 2-Halo-5-(benzyloxy)pyridinePd catalyst, phosphine ligand, base, ammonia source80-120 °C, inert atmosphereHigh yields, good functional group toleranceCatalyst cost, sensitivity to air and moisture
Chichibabin Reaction 3-(Benzyloxy)pyridineSodium amide (NaNH₂)High temperature (e.g., 150 °C) in an inert solventDirect aminationHarsh conditions, potential for side reactions and low regioselectivity
Nucleophilic Aromatic Substitution (SNAr) 2-Halo-5-(benzyloxy)pyridineAmmoniaHigh temperature and pressureSimple reagentsVery harsh conditions, low yield for unactivated substrates

Experimental Protocols

Key Experiment: Buchwald-Hartwig Amination of 2-Chloro-5-(benzyloxy)pyridine

This protocol is adapted from established procedures for the amination of 2-halopyridines and should be optimized for specific laboratory conditions.

Materials:

  • 2-Chloro-5-(benzyloxy)pyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ammonia (gas or a solution in a suitable solvent like dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-5-(benzyloxy)pyridine (1.0 eq), Pd₂(dba)₃ (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (e.g., 1.2-1.5 eq) and anhydrous toluene.

  • Introduction of Ammonia: Bubble ammonia gas through the stirred solution for a few minutes or add a solution of ammonia in dioxane (e.g., 2-3 eq).

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain pure this compound.

Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried Schlenk Flask under Inert Atmosphere reagents Add 2-chloro-5-(benzyloxy)pyridine, Pd₂(dba)₃, Ligand, NaOtBu, Toluene start->reagents add_ammonia Introduce Ammonia (gas or solution) reagents->add_ammonia heat Heat to 80-110 °C with Stirring add_ammonia->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound catalyst_poisoning Catalyst Poisoning/ Deactivation start->catalyst_poisoning suboptimal_conditions Suboptimal Reaction Conditions start->suboptimal_conditions reagent_quality Poor Reagent/ Solvent Quality start->reagent_quality optimize_catalyst Screen Bulky Phosphine Ligands catalyst_poisoning->optimize_catalyst optimize_conditions Vary Temperature, Time, and Base suboptimal_conditions->optimize_conditions ensure_inert Use Anhydrous Solvents & Inert Atmosphere reagent_quality->ensure_inert improved_yield Improved Yield optimize_catalyst->improved_yield Leads to optimize_conditions->improved_yield Leads to ensure_inert->improved_yield Leads to

Caption: Troubleshooting decision tree for addressing low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues and byproducts encountered during the synthesis of substituted pyridines. It is intended for researchers, scientists, and professionals in drug development.

Section 1: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction used to generate dihydropyridines, which are then oxidized to pyridines.[1] While effective, several common issues can arise, primarily related to yield and byproduct formation.

FAQ 1: My Hantzsch synthesis is resulting in a low yield. What are the common causes and solutions?

Low yields in Hantzsch synthesis often stem from two primary issues: incomplete oxidation of the dihydropyridine intermediate and the formation of side products from incorrect reaction pathways.[2]

Common Causes & Troubleshooting Steps:

  • Incomplete Oxidation: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine (1,4-DHP), which requires an oxidation step to form the final aromatic pyridine.[3] If this step is inefficient, the 1,4-DHP will remain as a major component, reducing the yield of the desired product.[2]

    • Solution: Ensure your oxidizing agent is active and used in the correct stoichiometric amount. Common oxidants include nitric acid, potassium ferrocyanide, or milder reagents like iodine in refluxing methanol.[2][3] Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the 1,4-DHP intermediate.

  • Side Reactions: In unsymmetrical Hantzsch syntheses, the order of reagent addition is critical. Incorrect addition can lead to the formation of undesired byproducts, such as tricyclic pyrans, which consumes starting materials.[2]

    • Solution: To improve regioselectivity, it is often best to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[2]

  • Inefficient Reaction Conditions: Classical Hantzsch conditions can be harsh, leading to long reaction times and lower yields.[1]

    • Solution: Consider modern, modified procedures. Using a catalyst like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles can improve yields to over 90%.[1][2] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles can also provide high yields (up to 95%) in shorter times.[2]

Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.

Quantitative Data: Comparison of Hantzsch Synthesis Conditions
MethodCatalyst/ConditionsSolventTypical YieldReference
Classical Heat, long reaction timesEthanolGenerally low to moderate[1]
Ultrasonic p-Toluenesulfonic acid (PTSA)Aqueous Micelles>90%[1][2]
Solvent-Free γ-Al2O3 nanoparticles, 90°CNoneUp to 95%[2]

Section 2: Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis allows for the creation of substituted pyridines from enamines and ethynylketones.[4] A primary challenge with this method is the high temperature often required for the final cyclodehydration step, which can lead to byproducts.[5]

FAQ 1: My Bohlmann-Rahtz reaction is producing a complex mixture and decomposing my starting materials. How can I improve this?

This is a common issue, particularly with acid-sensitive enamines (e.g., those with tert-butyl ester groups).[5] The high heat required for cyclodehydration can cause decomposition.

Common Causes & Troubleshooting Steps:

  • High Temperature for Cyclodehydration: The thermal E/Z isomerization and subsequent cyclodehydration often demand high temperatures, which can degrade sensitive substrates.[5]

    • Solution: Employ acid catalysis to significantly lower the reaction temperature. Brønsted acids (like acetic acid) or Lewis acids can promote the cyclodehydration at much milder temperatures.[5] Using an ion-exchange resin like Amberlyst-15 also provides a mild alternative that simplifies workup.[5][6]

  • Decomposition of Enamines: Enamines can be unstable, especially under acidic conditions used to catalyze the reaction.

    • Solution: For sensitive or difficult-to-prepare enamines, a one-pot, three-component reaction using ammonium acetate as the nitrogen source is highly effective.[5][6] This generates the enamine in situ, which then reacts immediately with the alkynone present.

Section 3: Guareschi-Thorpe Pyridine Synthesis

This synthesis prepares 2-pyridones from components like cyanoacetamide and a 1,3-diketone.[7] Classical procedures can be inefficient, but modern variations have greatly improved yields and reduced byproducts.[2]

FAQ 1: My Guareschi-Thorpe synthesis is inefficient and gives impurities. Are there better methods?

Yes, the classical Guareschi-Thorpe reaction can be low-yielding.[2] Modern modifications offer a much cleaner and more efficient alternative.

Troubleshooting Steps:

  • Inefficient Classical Conditions: Harsh reagents and prolonged heating in traditional protocols can lead to side reactions and impurity formation.[2]

    • Solution: Adopt the modified procedure using ammonium carbonate in an aqueous medium.[8][9] This method is often higher yielding, proceeds under milder conditions, and simplifies product isolation, as the desired product often precipitates directly from the reaction mixture.[2][10]

FAQ 2: I'm observing hydrolysis of the nitrile group in my cyanopyridine product. How can I prevent this?

Hydrolysis of the cyano group to a carboxamide or carboxylic acid is a potential side reaction, especially if harsh acidic or basic conditions are used during workup or purification.

Troubleshooting Steps:

  • Harsh pH Conditions: Exposure to strong acids or bases can promote nitrile hydrolysis.

    • Solution: Use anhydrous organic solvents to minimize hydrolysis.[10] If an aqueous medium is required for the reaction, the advanced Guareschi-Thorpe method using ammonium carbonate is ideal, as it acts as both a nitrogen source and a buffer, maintaining a suitable pH.[9][10]

Section 4: General Troubleshooting & Purification

FAQ 1: How do I effectively purify my basic pyridine product?

The basic nature of the pyridine ring can complicate purification, especially with silica gel chromatography.

Recommended Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for separating basic pyridines from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated pyridine will move to the aqueous layer. The layers can be separated, and the aqueous layer is then basified (e.g., with NaOH) to recover the pure pyridine, which can be re-extracted with an organic solvent.[11]

  • Column Chromatography: Tailing is a common issue on standard silica gel due to the Lewis acidity of silica. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (0.5-1%), to the eluent.[11]

  • Distillation: For volatile pyridine derivatives, distillation can be a highly effective method for purification.[11]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system is an excellent method for achieving high purity.[11]

Caption: Decision tree for selecting a pyridine purification method.

FAQ 2: I'm observing an unexpected adduct with my chlorinated solvent. Is this possible?

Yes. Pyridine derivatives can react with dichloromethane (DCM), especially when stored as stock solutions or during reactions where pyridine is used as an acid scavenger.[12] This typically forms bispyridinium dichlorides, which may appear as fine white crystals.[12] The reaction is an SN2 substitution and is particularly fast with electron-rich pyridines like 4-dimethylaminopyridine (DMAP).[12]

Troubleshooting:

  • Avoid storing stock solutions of pyridines in DCM for extended periods.

  • If a reaction requires pyridine in DCM, prepare the solution immediately before use.

  • Be aware that this side reaction can lead to reduced yields and spurious analytical results.[12]

Section 5: Experimental Protocols

Protocol 1: Modified Hantzsch Pyridine Synthesis (High Yield)

This protocol utilizes γ-Al2O3 nanoparticles as a reusable catalyst under solvent-free conditions.[2]

  • Materials:

    • Aldehyde (1 mmol)

    • Ethyl acetoacetate (2 mmol)

    • Ammonium acetate (2 mmol)

    • γ-Al2O3 nanoparticles (0.2 g)

  • Procedure:

    • In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, ammonium acetate, and γ-Al2O3 nanoparticles.

    • Heat the mixture to 90°C with stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

    • Cool the reaction mixture and add ethanol to dissolve the product.

    • Filter to remove the catalyst (which can be washed, dried, and reused).

    • Evaporate the solvent from the filtrate to yield the crude 1,4-dihydropyridine.

    • Proceed with a standard oxidation protocol (e.g., using iodine in methanol) to afford the final pyridine product.

Protocol 2: Advanced Guareschi-Thorpe Synthesis (Aqueous Conditions)

This protocol uses ammonium carbonate in water, which serves as both the nitrogen source and a buffer to prevent side reactions like hydrolysis.[2][10]

  • Materials:

    • Alkyl cyanoacetate or cyanoacetamide (1 mmol)

    • 1,3-Dicarbonyl compound (1 mmol)

    • Ammonium carbonate (2 mmol)

    • Water (or a 1:1 mixture of water/ethanol) (2 mL)

  • Procedure:

    • In a flask, combine the cyano-compound, the 1,3-dicarbonyl, and ammonium carbonate.[2]

    • Add water or the water/ethanol mixture.

    • Heat the reaction mixture to 80°C with stirring. The product often begins to precipitate as the reaction progresses.[2]

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Collect the precipitated product by filtration. Wash with cold water and dry to obtain the pure hydroxy-cyanopyridine.[2]

References

Technical Support Center: Purification of 5-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-(Benzyloxy)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a brownish color. How can I decolorize it?

A1: A brownish color typically indicates the presence of trace impurities. Recrystallization is often an effective method for decolorization. Using a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can yield a purer, colorless product. The addition of a small amount of activated carbon to the hot solution before filtration can also help adsorb colored impurities.[1]

Q2: During column chromatography on silica gel, my product is streaking or tailing significantly. What is causing this and how can I fix it?

A2: As this compound is a basic compound, it can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and tailing.[2] To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v) or ammonium hydroxide, to your eluent system (e.g., Hexane/Ethyl Acetate).[2][3] This will neutralize the acidic sites on the silica and improve the peak shape.

Q3: I am trying to perform an acid-base extraction to purify my compound, but I'm not getting good separation. What are some common issues?

A3: Incomplete protonation or deprotonation is a common issue. Ensure you are using a sufficiently concentrated acid (e.g., 1M HCl) to fully protonate the amine and extract it into the aqueous layer.[2] When basifying the aqueous layer to recover your product, make sure to add enough base (e.g., 2M NaOH) to reach a pH of 9-10 to ensure complete deprotonation.[4] Also, perform multiple extractions with the organic solvent to maximize the recovery of your purified amine.

Q4: I'm attempting to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be addressed by using a more dilute solution, lowering the temperature at which the solution becomes saturated, or by changing the solvent system. Adding a co-solvent ("anti-solvent") slowly to the hot solution until it becomes slightly turbid, and then adding a few drops of the original solvent to clarify it before slow cooling, can often induce crystallization.[5]

Q5: What is a good starting point for developing a TLC method for this compound?

A5: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate. A common starting ratio is 7:3 or 8:2 hexanes:ethyl acetate. To prevent streaking, it is advisable to add a small amount of triethylamine (e.g., 1%) to the eluent.[3] The ideal solvent system should give your product an Rf value of approximately 0.3 to allow for good separation on a column.[3]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Peak Tailing/Streaking Strong interaction between the basic amine and acidic silica gel.Add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase.[2][3] Consider using an alternative stationary phase like alumina or amino-propyl functionalized silica gel.[5][6]
Poor Separation of Product and Impurities The chosen eluent system has insufficient selectivity.Optimize the solvent system by trying different solvent combinations (e.g., dichloromethane/methanol with triethylamine).[7] Run a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.
Product Does Not Elute from the Column The mobile phase is not polar enough, or the compound has decomposed on the silica.Gradually increase the polarity of the mobile phase. If the compound is still retained, it may have decomposed. You can test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears.[6]
Cracks in the Silica Bed Improperly packed column or running the column dry.Ensure the column is packed uniformly as a slurry and that the solvent level never drops below the top of the silica bed.[8]
Recrystallization
Problem Possible Cause Solution
Product "Oils Out" The solution is supersaturated at a temperature above the product's melting point.Use a more dilute solution by adding more hot solvent. Lower the cooling rate. Try a different solvent or a solvent/anti-solvent system.[5]
No Crystal Formation Upon Cooling The solution is not sufficiently saturated, or the product is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add an "anti-solvent" (a solvent in which the product is insoluble) dropwise to the cooled solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of the pure compound.
Low Recovery of Purified Product Too much solvent was used, the product has significant solubility in the cold solvent, or crystals were lost during filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility.[2] Wash the collected crystals with a minimal amount of ice-cold solvent.
Impurities Co-crystallize with the Product The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.Try a different recrystallization solvent. If the impurity is colored, consider adding activated carbon to the hot solution before filtering.[1] A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with 1% triethylamine. The target Rf for the product should be around 0.3.[3]

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.

    • Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.[8]

  • Elution:

    • Carefully add the mobile phase to the column and begin elution.

    • Maintain a constant flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[3]

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the basic this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[2]

  • Acid Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M hydrochloric acid (HCl).

    • Stopper the funnel and shake vigorously, venting periodically.[2]

    • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

    • Repeat the acid wash on the organic layer two more times, combining all aqueous extracts.

  • Neutral Impurity Isolation (Optional): The remaining organic layer contains any neutral impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities.

  • Basification and Product Extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 2M sodium hydroxide (NaOH) with stirring until the pH of the solution is between 9 and 10 (check with pH paper).[4]

    • Extract the now basic aqueous solution with three portions of ethyl acetate or dichloromethane.

  • Product Isolation:

    • Combine the organic extracts from the previous step.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.[2]

Protocol 3: Purification by Recrystallization

This protocol is suitable for purifying solid crude this compound.

  • Solvent Selection: Determine a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold. Good candidates include ethanol, isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexanes or ethanol/water.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid dissolves completely.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Process Visualizations

experimental_workflow_column_chromatography cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation prep_tlc TLC Analysis (Solvent System Selection) prep_slurry Prepare Silica Slurry prep_tlc->prep_slurry col_pack Pack Column prep_slurry->col_pack prep_load Dissolve Crude Product (or Dry Load) col_load Load Sample prep_load->col_load col_pack->col_load col_elute Elute with Mobile Phase col_load->col_elute col_collect Collect Fractions col_elute->col_collect ana_tlc Analyze Fractions by TLC col_collect->ana_tlc ana_pool Pool Pure Fractions ana_tlc->ana_pool ana_evap Evaporate Solvent ana_pool->ana_evap ana_product Pure Product ana_evap->ana_product

Caption: Workflow for Purification by Column Chromatography.

experimental_workflow_acid_base_extraction start Crude Product in Organic Solvent add_acid Add 1M HCl (Extract x3) start->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer (Neutral Impurities) separate1->org_layer1 to waste/isolation aq_layer1 Aqueous Layer (Protonated Amine) separate1->aq_layer1 add_base Add 2M NaOH (to pH 9-10) aq_layer1->add_base extract_org Extract with Organic Solvent (x3) add_base->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer (Waste) separate2->aq_layer2 org_layer2 Organic Layer (Pure Amine) separate2->org_layer2 dry_evap Dry and Evaporate org_layer2->dry_evap end_product Purified Product dry_evap->end_product

Caption: Workflow for Purification by Acid-Base Extraction.

troubleshooting_logic cluster_high_purity High Purity Path cluster_low_purity Low Purity Path start Crude this compound check_purity Initial Purity Assessment (e.g., TLC, NMR) start->check_purity recrystallize Recrystallization check_purity->recrystallize >85% Pure impurity_type Nature of Impurities? check_purity->impurity_type <85% Pure final_product1 High Purity Product recrystallize->final_product1 acid_base Acid-Base Extraction impurity_type->acid_base Neutral/Acidic chromatography Column Chromatography impurity_type->chromatography Similar Polarity check_purity2 Check Purity acid_base->check_purity2 chromatography->check_purity2 check_purity2->recrystallize Needs Further Purification final_product2 High Purity Product check_purity2->final_product2 Pure

Caption: Decision tree for selecting a purification technique.

References

Technical Support Center: Overcoming Challenges in 2-Aminopyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminopyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you navigate the complexities of working with this important chemical scaffold.

Section 1: Frequently Asked questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis and functionalization of 2-aminopyridine derivatives, including low yields, poor regioselectivity, and catalyst deactivation.

FAQ 1: My 2-aminopyridine functionalization reaction is resulting in a low yield. What are the common causes and how can I improve it?

Low yields are a frequent challenge and can stem from multiple factors, from suboptimal reaction conditions to catalyst poisoning.[1]

Common Causes & Solutions:

  • Catalyst Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the transition metal catalyst (e.g., Palladium), forming inactive complexes and halting the catalytic cycle.[2] This is a well-known issue often called the "2-pyridyl problem".[2]

    • Solution: Screen different ligands. Bulky, electron-rich phosphine ligands can sometimes mitigate catalyst poisoning. Consider using a higher catalyst loading or a more robust pre-catalyst.

  • Inefficient Reaction Conditions: Traditional methods may require harsh conditions or long reaction times, leading to decomposition or the formation of side products.[1][3]

    • Solution: Explore microwave-assisted synthesis, which can significantly shorten reaction times and improve yields.[3][4] Alternatively, using catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to improve yields in multicomponent reactions.[1][3]

  • Side Reactions: The inherent reactivity of the 2-aminopyridine scaffold can lead to undesired side reactions, such as homocoupling or dehalogenation in cross-coupling reactions.[2]

    • Solution: Carefully control the stoichiometry of your reactants and the reaction temperature.[3] The order of reagent addition can also be critical; in some cases, pre-forming an intermediate before the final cyclization or coupling step can prevent byproduct formation.[1]

  • Poor Oxidation of Dihydropyridine Intermediates (in synthesis reactions): In multicomponent reactions like the Hantzsch synthesis, the initial product is a dihydropyridine that must be oxidized to the aromatic pyridine.[1][3] Incomplete oxidation is a common cause of low yields.

    • Solution: Ensure the use of an effective oxidizing agent (e.g., KMnO₄, iodine, or ferric chloride) in the correct stoichiometric amount.[1][3] Monitor the reaction by TLC or LC-MS to confirm the complete conversion of the intermediate.

Below is a troubleshooting workflow to diagnose the cause of low yields in your reaction.

low_yield_troubleshooting start Low Yield Observed check_catalyst Is a transition metal catalyst used? start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_catalyst->check_conditions No catalyst_deactivation Potential Catalyst Deactivation/Poisoning check_catalyst->catalyst_deactivation Yes analyze_side_products Analyze Crude Mixture (NMR, LC-MS) for Side Products check_conditions->analyze_side_products optimize_conditions Troubleshooting: - Optimize Temperature - Adjust Reaction Time - Try Microwave Synthesis - Change Solvent check_conditions->optimize_conditions identify_side_reactions Identify Side Reactions (e.g., Homocoupling, Decomposition) analyze_side_products->identify_side_reactions optimize_catalyst Troubleshooting: - Screen Ligands - Increase Catalyst Loading - Use Robust Pre-catalyst catalyst_deactivation->optimize_catalyst optimize_reagents Troubleshooting: - Adjust Stoichiometry - Change Order of Addition - Degas Solvent identify_side_reactions->optimize_reagents

Caption: Workflow for troubleshooting low reaction yields.

FAQ 2: I am struggling with poor regioselectivity in the C-H functionalization of my 2-aminopyridine substrate. How can I control the position of functionalization?

Regioselectivity is a central challenge in pyridine chemistry due to the electronic properties of the ring.[5] The nitrogen atom deactivates the ring towards electrophilic substitution (favoring C3/C5) while activating it for nucleophilic attack at the C2, C4, and C6 positions.[6][7]

Strategies to Control Regioselectivity:

  • Utilize Directing Groups: The amino group of 2-aminopyridine can itself act as a directing group. N-aryl-2-aminopyridines, for example, use the pyridyl group to direct C-H activation to the ortho position of the N-aryl substituent.[8][9][10] For functionalization on the pyridine ring itself, the amino group can be modified into a more effective directing group (e.g., an amide) to guide a metal catalyst to the adjacent C3 position.[11]

  • Block Competing Positions: To favor C4 functionalization in reactions like the Minisci radical addition, a removable blocking group can be installed on the pyridine nitrogen.[6] This sterically hinders the C2 and C6 positions, directing the incoming radical to the C4 position.[6]

  • Tune Electronic Properties & Reaction Conditions:

    • For C3-Functionalization (Electrophilic): This position is electronically favored for electrophilic attack but the ring is deactivated. Activating the ring or using highly reactive electrophiles is necessary. Dearomatization-rearomatization strategies are an emerging way to achieve meta-functionalization.[12]

    • For C2/C4-Functionalization (Nucleophilic/Radical): These positions are electronically favored. Selectivity between C2 and C4 can be influenced by sterics and the specific reaction mechanism (e.g., Chichibabin amination favors C2).[13]

  • Transient Directing Groups: This advanced strategy involves the in situ formation of a directing group that guides the C-H activation and is then cleaved in the same pot, avoiding extra protection/deprotection steps.[14]

The diagram below illustrates the inherent reactivity of the 2-aminopyridine ring.

regioselectivity_logic cluster_pyridine 2-Aminopyridine Ring Reactivity C3 C3 Position C5 C5 Position C4 C4 Position electrophilic Electrophilic Attack (e.g., Nitration, Halogenation) electrophilic->C3 Favored (but deactivated ring) electrophilic->C5 Favored (but deactivated ring) nucleophilic Nucleophilic / Radical Attack (e.g., Minisci, SNAr) nucleophilic->C4 Electron-deficient, Favored dom Directed ortho-Metalation (DoM) (via Amino Group) dom->C3 Directed by NH2 group

Caption: Logical relationships in 2-aminopyridine regioselectivity.

FAQ 3: My cross-coupling reaction stops before completion, and I see palladium black precipitating. What is happening?

This is a classic sign of catalyst decomposition, often initiated by catalyst deactivation or "poisoning".[2] In pyridine-containing substrates, the active Pd(0) catalyst can be inhibited by the pyridine nitrogen.[2] If the catalytic cycle slows down, the Pd(0) species have a longer lifetime in solution, increasing the chance they will agglomerate into inactive palladium black.[15]

Troubleshooting Steps:

  • Optimize Ligand and Base: The choice of ligand is critical. Use ligands known to stabilize the active catalyst and accelerate the catalytic cycle (e.g., bulky, electron-rich phosphines). The base can also influence the stability of catalytic intermediates.

  • Lower the Reaction Temperature: High temperatures can sometimes accelerate catalyst decomposition.[2]

  • Increase Reaction Concentration: Running reactions at higher concentrations can increase the rate of the desired catalytic cycle relative to decomposition pathways.[15] It may also favor the formation of productive nickel-amine complexes over nickel-solvent interactions that facilitate black formation in nickel-catalyzed reactions.[15]

  • Use a Robust Catalyst System: Consider well-defined pre-catalysts that are designed for challenging substrates. Heterogeneous catalysts, where the metal is supported, can also offer greater stability.[9]

FAQ 4: How can I effectively purify my 2-aminopyridine derivative, especially to remove unreacted 2-aminopyridine?

Purification can be challenging due to the similar polarities of the starting material and product.

  • Column Chromatography: This is the most common method. A careful screen of solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) is required to achieve good separation.

  • Acid/Base Extraction: Utilize the basicity of the amino group. Dissolve the crude mixture in an organic solvent (like Ethyl Acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated aminopyridines will move to the aqueous layer. The organic layer can then be washed, dried, and concentrated. The desired product can be recovered from the aqueous layer by basifying (e.g., with NaOH) and extracting back into an organic solvent, though this may not separate closely related aminopyridines.

  • Cation-Exchange Chromatography: This is a highly effective method for removing a large excess of 2-aminopyridine. The mixture is loaded onto a cation-exchange column (e.g., Dowex 50X8), and the desired, often larger, derivative can be eluted while the more basic starting material is retained and removed later.[16] This method is particularly suitable for purifying pyridylaminated (PA) derivatives of carbohydrates.[16]

Section 2: Data Presentation

Table 1: Optimization of Conditions for Multicomponent Synthesis of a 2-Aminopyridine Derivative (2b)

This table summarizes the optimization of reaction conditions for the synthesis of a 2-amino-3-cyanopyridine derivative from enaminone 1a, malononitrile, and benzylamine.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1---NoneRoom Temp.240
2---None402420
3---None602435
4---None802450
5---None1002460
6PiperidineNone100580
7MorpholineNone100575
8Et3NNone100570
9PiperidineEthanol100565
10PiperidineDMF100570
11 Piperidine None 100 2 95

Data adapted from a study on multicomponent synthesis of 2-aminopyridine derivatives.[4]

Table 2: Comparison of Catalysts for Pd-Catalyzed Annulation of N-aryl-2-aminopyridine and Alkynes

This table shows the effect of different palladium catalysts and oxidants on the yield of N-(2-pyridyl)indole frameworks.

Catalyst (mol%)Oxidant (equiv.)Co-oxidantSolventYield (%)
Pd(MeCN)₂Cl₂ (4)AgOAc (2.0)BQ (1.0)Toluene86
Pd(OAc)₂ (10)Cu(TFA)₂·xH₂O (2.0)DTBPDCE30-82
PdCl₂ on nano MgOCuCl₂ (2.0)---DMFHigh Yields
Pd(acac)₂ (10)------BenzeneEffective

Data compiled from a review on transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.[8][9]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Synthesis of 2-Aminopyridines

This protocol describes a method for synthesizing 2-aminopyridines from a dihydrothiazolopyridinium salt precursor.

Method A:

  • To a solution of dihydrothiazolopyridinium salt (1.0 equiv., e.g., 300 mg, 1.38 mmol) in DMSO (5 mL) at room temperature, add the desired primary or secondary amine (3.5 equiv., e.g., 4.8 mmol) in one portion.[17]

  • Warm the reaction mixture to 50 °C and stir for 48 hours.[17]

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and 0.5 M aqueous NaOH (5 mL).[17]

  • Extract the resulting solution with diethyl ether (5 x 20 mL).[17]

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[17]

  • Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography.[17]

Protocol 2: One-Pot Procedure for 2-Amination of Pyridine N-Oxides

This protocol details an efficient method for synthesizing substituted 2-aminopyridines from pyridine N-oxides and isocyanides.[18]

Step 1: Formation of N-formylaminopyridine intermediate

  • In a reaction vessel under a nitrogen atmosphere, combine the pyridine N-oxide (1.0 equiv., e.g., 30 mg, 0.196 mmol), isocyanide (1.0 equiv., e.g., benzyl isocyanide, 24 μL), and TMSOTf (1.0 equiv., 19 μL).[18]

  • Add a 3:1 mixture of MeCN/DMF to achieve a concentration of 0.1 M based on the N-oxide.[18]

  • Heat the mixture to 105 °C for 4 hours.[18] For microwave-assisted synthesis, heat to 150 °C for 15 minutes.[18]

Step 2: In situ Deprotection

  • Concentrate the crude reaction mixture to remove volatile organics (MeCN).[18]

  • Add 1 M HCl (5 mL) and THF (5 mL) to the remaining DMF solution.[18]

  • Stir the mixture at 50 °C until TLC or LC-MS analysis shows complete conversion of the formamide intermediate to the final 2-aminopyridine product.[18]

  • Perform a standard aqueous workup and purify the product by flash chromatography.[18]

References

Technical Support Center: Optimizing Coupling Reactions for 5-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing coupling reactions, such as Buchwald-Hartwig and Suzuki-Miyaura, with 5-(Benzyloxy)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no yield in my coupling reaction with this compound?

Low yields in coupling reactions involving 2-aminopyridine derivatives are a common challenge. Several factors can contribute to this issue:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species. This is often referred to as the "2-pyridyl problem."

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For 2-aminopyridine substrates, bulky and electron-rich phosphine ligands are often required to overcome catalyst inhibition and promote efficient coupling.

  • Inefficient Base: The choice of base is critical for both the deprotonation of the amine (in Buchwald-Hartwig reactions) and the activation of the boronic acid (in Suzuki-Miyaura reactions). An inappropriate base can lead to incomplete reaction or side reactions.

  • Poor Reagent Quality: The purity of all reagents, including the solvent, is crucial. The presence of water or other impurities can lead to catalyst deactivation and side reactions such as protodeboronation of the boronic acid in Suzuki-Miyaura couplings.

  • Unfavorable Reaction Temperature: Many coupling reactions require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition or the formation of byproducts.

Q2: Which type of ligand is best suited for coupling reactions with 2-aminopyridine derivatives?

For coupling reactions involving 2-aminopyridines, bulky and electron-rich biaryl phosphine ligands are generally recommended.[1][2] These ligands can help to prevent the pyridine nitrogen from coordinating to the palladium center, thereby stabilizing the active catalyst. Examples of effective ligands include RuPhos, XPhos, and SPhos.[2]

Q3: Is the benzyloxy group on this compound stable under typical palladium-catalyzed coupling conditions?

The benzyloxy group is generally stable under the basic and thermal conditions of most Buchwald-Hartwig and Suzuki-Miyaura reactions. However, hydrogenolysis, a common method for benzyl ether cleavage, can be catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] While the conditions for cross-coupling are different, the potential for debenzylation, especially if a hydride source is present, should be considered as a possible side reaction, although it is not commonly reported under standard coupling protocols.

Troubleshooting Guide

Problem: Low or No Product Formation

Possible Cause: Catalyst Inhibition by the Pyridine Nitrogen

  • Solution: Employ bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or SPhos.[2] These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination with the pyridine nitrogen. Consider using a higher ligand-to-palladium ratio to ensure the catalyst remains active.

Possible Cause: Inactive Catalyst System for the Specific Substrates

  • Solution: Screen a variety of palladium precatalysts and ligands. For Buchwald-Hartwig reactions, precatalysts like Pd₂(dba)₃ or G3/G4 precatalysts are often effective.[4] For Suzuki-Miyaura couplings, Pd(PPh₃)₄ or PdCl₂(dppf) are common starting points, but more advanced catalyst systems may be necessary for challenging substrates.[1][5]

Possible Cause: Inappropriate Base Selection

  • Solution: For Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required. For Suzuki-Miyaura couplings, a range of bases can be effective, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The optimal base is substrate-dependent and may require screening.

Problem: Significant Side Product Formation

Possible Cause: Hydrodehalogenation of the Aryl Halide (in Buchwald-Hartwig)

  • Solution: This side reaction can be promoted by high temperatures or certain bases. Try lowering the reaction temperature and ensure the base is added slowly. Using a bulkier ligand can also sometimes suppress this pathway.

Possible Cause: Protodeboronation of the Boronic Acid (in Suzuki-Miyaura)

  • Solution: This is often caused by the presence of water. Ensure all reagents and solvents are anhydrous. Using a less aqueous workup or a two-phase solvent system can also be beneficial. Alternatively, consider using more stable boronate esters, such as pinacol esters.[5]

Possible Cause: Homocoupling of the Boronic Acid (in Suzuki-Miyaura)

  • Solution: This side reaction is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation

The following tables provide a summary of representative conditions for Buchwald-Hartwig and Suzuki-Miyaura coupling reactions involving aminopyridine substrates. Note that the optimal conditions for this compound may vary and require specific optimization.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides with Aminopyridines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃RuPhosNaOtBuToluene10012-2470-95
Pd(OAc)₂XPhosK₂CO₃Dioxane11018-3665-90
BrettPhos Pd G3(none)LHMDSTHF8012-2475-98
cataCXium A Pd G3(none)Cs₂CO₃t-BuOH10016-2460-85

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄(none)Na₂CO₃ (aq)Toluene9012-1860-85
PdCl₂(dppf)(none)K₃PO₄Dioxane/H₂O1008-1670-92
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012-2475-95
Pd₂(dba)₃P(tBu)₃K₂CO₃DMF9012-2465-90

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., RuPhos, 4 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.4 equiv) to the vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine with an Arylboronic Acid

  • Reaction Setup: To an oven-dried reaction vessel, add the bromopyridine (e.g., a derivative of this compound, 1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Coupling Reactions start Low or No Yield Observed check_catalyst Is the catalyst system appropriate for a 2-aminopyridine? start->check_catalyst check_ligand Is a bulky, electron-rich ligand being used? (e.g., RuPhos, XPhos) check_catalyst->check_ligand Yes solution_catalyst Try alternative Pd precatalysts (e.g., G3/G4 precatalysts) check_catalyst->solution_catalyst No check_base Is the base strength and type suitable for the reaction? check_ligand->check_base Yes solution_ligand Screen bulky phosphine ligands (RuPhos, XPhos, SPhos) check_ligand->solution_ligand No check_conditions Are the reaction conditions (temp., time, inertness) optimal? check_base->check_conditions Yes solution_base Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3) check_base->solution_base No check_reagents Are all reagents pure and anhydrous? check_conditions->check_reagents Yes solution_conditions Optimize temperature and reaction time Ensure strict inert atmosphere check_conditions->solution_conditions No solution_reagents Use freshly purified/dried reagents and solvents check_reagents->solution_reagents No success Improved Yield check_reagents->success Yes solution_ligand->check_base solution_catalyst->check_ligand solution_base->check_conditions solution_conditions->check_reagents solution_reagents->success

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle and Pyridine Inhibition cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway pd0 L-Pd(0) Active Catalyst oxidative_addition L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oxidative_addition + Ar-X inactive_complex L-Pd(0)(PyR) Inactive Complex pd0->inactive_complex Coordination amine_coordination [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ Amine Coordination oxidative_addition->amine_coordination + R₂NH deprotonation L-Pd(II)(Ar)(NR₂) Amido Complex amine_coordination->deprotonation + Base, - HB⁺X⁻ deprotonation->pd0 Reductive Elimination + Ar-NR₂ pyridine_substrate This compound pyridine_substrate->inactive_complex caption The desired catalytic cycle can be interrupted by coordination of the 2-aminopyridine substrate, leading to an inactive palladium complex.

Caption: The Buchwald-Hartwig cycle and potential catalyst inhibition by 2-aminopyridine.

References

Preventing pyridine ring cleavage during oxidation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oxidation of pyridine-containing compounds, with a specific focus on preventing pyridine ring cleavage.

Frequently Asked Questions (FAQs)

Q1: I am trying to oxidize a substituent on my pyridine ring, but I am observing significant decomposition and what appears to be ring cleavage. What is the most common cause of this?

A1: The pyridine ring is susceptible to oxidative cleavage under harsh reaction conditions. The most common cause of ring cleavage is the use of overly aggressive oxidizing agents or reaction conditions that are not selective for the desired transformation. The electron-deficient nature of the pyridine ring makes it somewhat resistant to oxidation, but strong oxidants can attack the ring structure, leading to a complex mixture of degradation products.

Q2: What is the first step I should take to prevent pyridine ring cleavage during an oxidation reaction?

A2: The most effective initial strategy to prevent ring cleavage is to first oxidize the pyridine nitrogen to form a pyridine N-oxide.[1][2][3][4] This serves a dual purpose:

  • Protection: The N-oxide functionality protects the ring nitrogen from further oxidation.[2][3]

  • Activation: Formation of the N-oxide increases the electron density of the ring, particularly at the 2- and 4-positions, which can facilitate subsequent electrophilic substitution reactions if desired.[2] The N-O bond can be selectively removed later in the synthetic sequence through deoxygenation.[1]

Q3: Which oxidizing agents are recommended for the selective N-oxidation of pyridines?

A3: A variety of reagents can be used for the N-oxidation of pyridines. The choice often depends on the other functional groups present in your molecule. Peroxy acids are commonly employed for this transformation.[1][2]

Oxidizing AgentTypical ConditionsAdvantagesConsiderations
meta-Chloroperoxybenzoic acid (m-CPBA)CH₂Cl₂ or CHCl₃, 0 °C to rtCommercially available, reliable, and generally high-yielding.Can also oxidize other functional groups like alkenes and sulfides.
Hydrogen Peroxide (H₂O₂)Acetic acid or with a catalystInexpensive and environmentally friendly.Can require acidic conditions or catalysts which may not be compatible with all substrates.
Dimethyldioxirane (DMDO)Acetone, 0 °C to rtMild and highly selective for N-oxidation.[5]Must be freshly prepared and standardized.
Peracetic acidAcetic acidA strong oxidant that is effective for N-oxidation.[3]Can be less selective than other peroxy acids.

Q4: After forming the pyridine N-oxide, how can I remove the oxygen to revert to the pyridine?

A4: Deoxygenation of pyridine N-oxides is a common and high-yielding reaction. Several methods are available to achieve this transformation.

Deoxygenation ReagentTypical ConditionsAdvantages
Phosphorus trichloride (PCl₃)Dichloromethane or Chloroform, 0 °C to rtHighly chemoselective and rapid.[1]
Catalytic HydrogenationH₂, Pd/C catalyst, various solventsEnvironmentally friendly and uses readily available reagents.[1]
Zinc dustAcetic acid or ammonium chlorideInexpensive and effective.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the oxidation of pyridine-containing molecules.

Issue 1: Low yield of the desired oxidized product and formation of multiple byproducts.

  • Possible Cause: The chosen oxidizing agent is too harsh and is leading to non-selective oxidation and ring cleavage.

  • Troubleshooting Steps:

    • Protect the Pyridine Nitrogen: If not already done, convert the pyridine to its N-oxide before attempting the oxidation of the substituent. This is the most robust strategy to prevent ring degradation.

    • Use a Milder Oxidant: Switch to a more selective oxidizing agent. For example, if you are using potassium permanganate (KMnO₄) or nitric acid, consider milder reagents.

    • Control Reaction Temperature: Run the reaction at a lower temperature. Many oxidation reactions are highly exothermic, and maintaining a low and constant temperature can significantly reduce side reactions.[6]

    • Slow Reagent Addition: Add the oxidizing agent dropwise over an extended period to maintain a low concentration of the oxidant in the reaction mixture at any given time.[6]

Issue 2: The N-oxidation of my pyridine is incomplete.

  • Possible Cause: The pyridine nitrogen is sterically hindered or electronically deactivated.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Cautiously increase the reaction time or temperature while monitoring for the formation of byproducts by TLC or LC-MS.

    • Use a More Powerful N-Oxidizing Agent: If using a mild oxidant like H₂O₂ in acetic acid, consider switching to a more reactive peroxy acid like m-CPBA.

    • Check Reagent Stoichiometry: Ensure that at least a stoichiometric amount of the oxidizing agent is being used. It is common to use a slight excess (1.1-1.5 equivalents).

Issue 3: During the oxidation of an alkyl side chain on the pyridine ring, I am getting a mixture of partially and fully oxidized products.

  • Possible Cause: Insufficient amount of oxidizing agent or suboptimal reaction time.

  • Troubleshooting Steps:

    • Increase Oxidant Stoichiometry: Incrementally increase the equivalents of the oxidizing agent used.

    • Extend Reaction Time: Monitor the reaction progress closely over a longer period to ensure it has gone to completion.

    • Consider a Stepwise Oxidation: It may be more controllable to perform the oxidation in two separate steps with isolation of the intermediate if feasible.

Visual Guides

Decision Workflow for Pyridine Oxidation

The following diagram outlines a general workflow for troubleshooting and optimizing pyridine oxidation reactions to prevent ring cleavage.

G Troubleshooting Pyridine Oxidation start Start: Oxidation of a Substituted Pyridine check_cleavage Observe Ring Cleavage or Decomposition? start->check_cleavage protect_N Protect Pyridine as N-Oxide check_cleavage->protect_N Yes oxidize_substituent Oxidize Substituent on N-Oxide check_cleavage->oxidize_substituent No select_N_oxidant Select N-Oxidant (e.g., m-CPBA, H₂O₂) protect_N->select_N_oxidant perform_N_oxidation Perform N-Oxidation select_N_oxidant->perform_N_oxidation perform_N_oxidation->oxidize_substituent select_substituent_oxidant Select an Appropriate Oxidant for the Substituent oxidize_substituent->select_substituent_oxidant deoxygenate Deoxygenate N-Oxide (e.g., PCl₃, Zn/HOAc) select_substituent_oxidant->deoxygenate success Successful Oxidation Product Obtained deoxygenate->success no_cleavage No yes_cleavage Yes reaction_pathway N-Oxide Protection Strategy start Pyridine-R n_oxide Pyridine-N-oxide-R start->n_oxide [O] (e.g., m-CPBA) cleavage Ring Cleavage Products start->cleavage Harsh [O] oxidized_n_oxide Pyridine-N-oxide-R_oxidized n_oxide->oxidized_n_oxide [O] for R final_product Pyridine-R_oxidized (Desired Product) oxidized_n_oxide->final_product Deoxygenation (e.g., PCl₃)

References

Technical Support Center: Suzuki Coupling with 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the Suzuki-Miyaura cross-coupling of 2-aminopyridines, a crucial transformation in medicinal chemistry and materials science. The inherent properties of 2-aminopyridines present unique challenges, which this guide aims to address in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my Suzuki coupling reaction with a 2-aminopyridine failing or giving very low yields?

A1: Low yields or reaction failure are common and often stem from the substrate's inherent properties. The primary challenge is catalyst inhibition.[1] The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to its deactivation and halting the catalytic cycle.[1][2] Additionally, the electron-donating amino group can reduce the reactivity of the C-X (halide) bond towards the critical oxidative addition step.[1]

Key areas to investigate:

  • Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyridine and amino group are prime suspects for coordinating to the palladium center and inhibiting its activity.[2]

  • Inactive Catalyst System: 2-chloropyridines are less reactive than their bromo or iodo counterparts and require a highly active catalyst system to facilitate the slower oxidative addition step.[2] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2]

  • Inadequate Reaction Conditions: Sub-optimal selection of the base, solvent, or temperature can significantly hinder the reaction.[1]

Q2: What are the most common side reactions, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, reducing yields and complicating purification. The most prevalent are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is a significant issue with heteroaryl boronic acids.[1][2]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.[2] This side reaction can be exacerbated by the presence of oxygen or Pd(II) species.[2][3]

  • Dehalogenation: The starting aryl halide is reduced to an arene, which can occur if there are hydride sources in the reaction mixture.[2]

The table below outlines strategies to minimize these common side reactions.

Side ReactionIdentificationMinimization Strategies
Protodeboronation Formation of arene byproduct from boronic acid, detectable by MS or NMR.Use boronic esters (e.g., pinacol or MIDA esters), which are more stable towards hydrolysis.[1] Conduct the reaction under anhydrous conditions.[1][4] Use a milder base if the reaction tolerates it.[1]
Homocoupling Formation of biaryl byproduct from the boronic acid, detectable by MS or NMR.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon).[4] Use a direct Pd(0) source (e.g., Pd₂(dba)₃) or ensure conditions fully reduce a Pd(II) precatalyst.[2]
Dehalogenation Formation of the corresponding arene from the starting halide, detectable by MS or NMR.Ensure solvents are not potential hydride sources (e.g., certain alcohols).[1] Optimize reaction time to be as short as possible while allowing for product formation.[1]

Optimization of Reaction Parameters

Q3: How should I select the catalyst, ligand, and base for coupling with 2-aminopyridines?

A3: The choice of catalyst system and base is critical for success. Given the challenges of catalyst inhibition and the lower reactivity of some substrates (especially chlorides), highly active systems are required.

Catalyst & Ligand Selection: Bulky, electron-rich phosphine ligands are essential. They facilitate the oxidative addition step, especially with less reactive aryl chlorides, and their steric bulk can help prevent catalyst deactivation.[2][5] N-heterocyclic carbenes (NHCs) have also proven effective.[5]

Base Selection: The base activates the boronic acid for the crucial transmetalation step.[6] The choice of base can significantly impact yield and side reactions.[6] Weaker inorganic bases are often preferred for these challenging substrates.

The following table provides a starting point for selecting reaction components.

ComponentRecommended OptionsRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources. Pd₂(dba)₃ is often preferred as a direct Pd(0) source.[2]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands known to be effective for challenging heteroaryl couplings.[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Weaker inorganic bases are often effective and can minimize side reactions like ester cleavage.[1][6][7] K₃PO₄ is a strong contender for difficult couplings.[2]
Solvent 1,4-Dioxane, Toluene, THF (often with a small amount of water)These solvents are commonly used. Anhydrous conditions can minimize protodeboronation, but a small amount of water may be necessary for reactions using K₃PO₄.[2][8]

Troubleshooting Workflow

If a reaction is failing, the following workflow can help diagnose the issue.

G Troubleshooting Workflow for Suzuki Coupling of 2-Aminopyridines start Low / No Yield check_sm Starting Material (SM) Consumed? start->check_sm sm_consumed_yes Yes check_sm->sm_consumed_yes Yes check_byproducts Major Byproducts Observed? sm_consumed_no No check_sm->sm_consumed_no No catalyst_problem Catalyst System Issue byproducts_yes Yes byproduct_type Identify Byproduct byproducts_no No product_decomposition Product Decomposition or Workup Issue protodeboronation Protodeboronation homocoupling Homocoupling dehalogenation Dehalogenation solve_protodeboronation Use boronic ester Use anhydrous conditions Use milder base solve_homocoupling Degas thoroughly Use Pd(0) source solve_dehalogenation Avoid hydride sources Shorten reaction time solve_decomposition Analyze crude mixture Modify workup/purification inhibition Catalyst Inhibition (N-coordination) inactive_system Inactive Catalyst System (Ligand/Base/Temp) bad_reagents Poor Reagent Quality (Wet solvent, old catalyst) solve_inhibition Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Increase catalyst loading solve_inactive_system Screen different bases (K₃PO₄) Increase temperature Change solvent solve_bad_reagents Use fresh, dry solvents Use fresh catalyst/ligand Ensure inert atmosphere

Caption: A decision tree for troubleshooting common Suzuki coupling failures with 2-aminopyridines.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a 2-Amino(hetero)aryl Halide

This protocol provides a general starting point for the coupling of a 2-amino substituted aryl halide with an arylboronic acid, using conditions known to be effective for challenging substrates.[2]

Materials:

  • 2-Amino(hetero)aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-amino(hetero)aryl halide, arylboronic acid, base, palladium precatalyst, and ligand.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.[2]

Protocol 2: Screening for Optimal Base

This protocol is designed to efficiently screen different bases to find the optimal conditions for a specific substrate pair.[6]

Procedure:

  • Setup: Prepare multiple reaction vials, each charged with the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., PPh₃, 4 mol%).

  • Base Addition: To each vial, add a different base (2.0 equiv). For example:

    • Vial 1: K₂CO₃

    • Vial 2: K₃PO₄

    • Vial 3: Cs₂CO₃

    • Vial 4: Na₂CO₃

  • Reaction: Evacuate and backfill all vials with inert gas, add the degassed solvent system, and heat them simultaneously in a heating block to the desired temperature.

  • Analysis: After a set time, take an aliquot from each reaction, quench, and analyze by a quantitative method (e.g., LC-MS or ¹H NMR with an internal standard) to determine the conversion and yield for each base. This allows for direct comparison of base efficacy under identical conditions.[6]

References

Stability issues of 5-(Benzyloxy)pyridin-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 5-(Benzyloxy)pyridin-2-amine in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form?

For long-term stability, this compound solid should be stored in a cool, dark, and dry place, ideally at 2-8°C under an inert atmosphere.[1] Proper storage is crucial to prevent degradation from light, moisture, and atmospheric oxygen.

Q2: I am observing unexpected peaks in my chromatogram when analyzing my this compound solution. What could be the cause?

The appearance of unexpected peaks often indicates degradation of the compound. Potential degradation pathways for this compound in solution include:

  • Hydrolysis: While the primary amine and ether linkage are generally stable, extreme pH conditions and elevated temperatures can lead to hydrolysis.

  • Oxidation: The aminopyridine ring is susceptible to oxidation, which can result in the formation of N-oxides or other oxidative degradation products.[2]

  • Photodegradation: Exposure to UV or visible light can induce photolytic degradation, often through radical mechanisms.[2]

  • Debenzylation: Cleavage of the benzyl group is a potential degradation pathway, especially under certain catalytic or harsh acidic/basic conditions, yielding 5-hydroxypyridin-2-amine.[3][4]

To identify the source of the unexpected peaks, it is recommended to perform forced degradation studies as outlined in the experimental protocols below.

Q3: My solution of this compound has developed a yellow tint. Is it still usable?

A change in color, such as the appearance of a yellow tint, is a common indicator of chemical degradation. It is highly recommended to re-analyze the purity of the solution using a stability-indicating analytical method, such as UPLC-MS, before proceeding with your experiments. For critical applications, it is best to prepare a fresh solution from the solid compound.

Q4: How can I prepare a stable stock solution of this compound?

To prepare a stable stock solution, consider the following:

  • Solvent Selection: Use high-purity, anhydrous solvents. Common solvents for initial dissolution can include DMSO or DMF, which can then be diluted into aqueous buffers for experiments.

  • pH Control: If using aqueous solutions, buffer the solution to a pH where the compound is most stable. Based on the general stability of aminopyridines, a slightly acidic to neutral pH is often preferable.

  • Protection from Light: Store stock solutions in amber vials or wrap the container in aluminum foil to protect them from light.

  • Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize degradation over time.

  • Inert Atmosphere: For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can prevent oxidative degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Rapid loss of purity in solution Inappropriate solvent, pH, light exposure, or high temperature.Prepare fresh solutions daily. Optimize solvent and pH conditions based on stability studies. Protect the solution from light and store at a lower temperature.
Inconsistent experimental results Degradation of the compound during the experiment.Monitor the stability of the compound under your specific experimental conditions. Prepare fresh solutions immediately before use. Include a stability check of your compound in the experimental protocol.
Formation of precipitates Poor solubility or degradation leading to insoluble products.Verify the solubility of the compound in your chosen solvent system. Filter the solution before use. Investigate the nature of the precipitate to determine if it is the parent compound or a degradant.

Quantitative Stability Data

The following tables provide illustrative data from forced degradation studies on this compound in solution. This data is intended to serve as a guideline; it is highly recommended that users perform their own stability studies under their specific experimental conditions.

Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 40°C

pHIncubation Time (hours)% Degradation (Hypothetical)Major Degradants Observed
2.024~5%5-Hydroxypyridin-2-amine
4.024<2%Not significant
7.024<1%Not significant
9.024~8%Oxidative degradants, 5-Hydroxypyridin-2-amine
12.024>20%Multiple degradation products

Table 2: Stability of this compound under Various Stress Conditions

Stress ConditionDuration% Degradation (Hypothetical)Major Degradants Observed
Oxidative (3% H₂O₂)24 hours~15%N-oxide derivatives, ring-opened products
Thermal (60°C in water)48 hours~10%5-Hydroxypyridin-2-amine
Photolytic (UV light)8 hours~25%Photodegradation products (various)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of the stock solution in a clear vial at 60°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to a calibrated light source (e.g., UV lamp at 254 nm) for 8 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution. If necessary, neutralize the acidic and basic samples. Dilute the samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating UPLC-MS method.

Protocol 2: UPLC-MS Method for Stability Indicating Assay

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Detection:

    • UV/Vis Detector: Monitor at a wavelength determined by the UV spectrum of the parent compound (e.g., ~270 nm).

    • Mass Spectrometer: Use electrospray ionization (ESI) in positive mode. Monitor the parent ion and expected degradant masses.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (UV light) Stock->Photo UPLC_MS UPLC-MS Analysis Acid->UPLC_MS Base->UPLC_MS Oxidative->UPLC_MS Thermal->UPLC_MS Photo->UPLC_MS

Caption: Experimental workflow for forced degradation studies.

G cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis H+/OH- Oxidation Oxidation Parent->Oxidation [O] Photodegradation Photodegradation Parent->Photodegradation hv Debenzylation Debenzylation Parent->Debenzylation H2/Pd or other Prod_Hydrolysis Amide/Carboxylic Acid Derivatives Hydrolysis->Prod_Hydrolysis Prod_Oxidation N-Oxides Oxidation->Prod_Oxidation Prod_Photo Various Photoproducts Photodegradation->Prod_Photo Prod_Debenzylation 5-Hydroxypyridin-2-amine Debenzylation->Prod_Debenzylation

Caption: Potential degradation pathways of this compound.

References

Side reactions of 5-(Benzyloxy)pyridin-2-amine with strong acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Benzyloxy)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the handling and reactivity of this compound, particularly in the presence of strong acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with strong acids?

The primary reaction of this compound with strong acids is the cleavage of the benzyl ether bond. This debenzylation reaction yields 5-hydroxy-2-aminopyridine and a benzyl cation, which can then react further depending on the reaction conditions and nucleophiles present. This reaction typically proceeds via an SN1 mechanism due to the stability of the resulting benzyl carbocation.

Q2: What are the common side reactions observed when this compound is treated with strong acids?

Several side reactions can occur, primarily involving electrophilic substitution on the pyridine ring, which is activated by the amino group. The most common side reactions depend on the specific strong acid used.

  • Sulfonation: With concentrated sulfuric acid or oleum, sulfonation of the pyridine ring can occur, likely at the 3-position. Polysulfonation and N-sulfonation are also possibilities under harsh conditions.

  • Nitration: In the presence of nitric acid, especially in a mixture with sulfuric acid, nitration of the pyridine ring is a potential side reaction, also expected to occur at the 3-position.

  • Degradation: Harsh acidic conditions and high temperatures can lead to the degradation of the aminopyridine ring structure.

Q3: How does the protonation of the pyridine nitrogen affect the reactivity of the molecule?

In the presence of a strong acid, the pyridine nitrogen atom will be protonated to form a pyridinium salt. This protonation increases the electron-withdrawing nature of the pyridine ring, which can deactivate it towards further electrophilic attack. However, the strong activating effect of the amino group can still direct electrophiles to specific positions on the ring.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and strong acids.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired debenzylated product (5-hydroxy-2-aminopyridine) Incomplete reaction.- Increase reaction time or temperature.- Use a stronger acid or a higher concentration.
Side reactions consuming the starting material.- Lower the reaction temperature.- Use a less concentrated acid.- Choose an acid less prone to electrophilic aromatic substitution (e.g., HBr or HI for debenzylation).
Formation of an unexpected solid, insoluble in common organic solvents Formation of a pyridinium salt.- Neutralize the reaction mixture with a base (e.g., NaHCO₃, NaOH) to deprotonate the pyridinium ion and increase solubility in organic solvents.
Formation of a sulfonated or nitrated byproduct.- Characterize the byproduct using analytical techniques (NMR, MS).- Modify reaction conditions to avoid sulfonation/nitration (e.g., use a non-sulfonating/nitrating acid).
Multiple spots on TLC, indicating a mixture of products A combination of debenzylation and side reactions.- Optimize reaction conditions (temperature, time, acid choice) to favor the desired reaction.- Employ a purification strategy to separate the desired product from byproducts (e.g., column chromatography, recrystallization).
Darkening or decomposition of the reaction mixture Degradation of the starting material or product.- Perform the reaction at a lower temperature.- Reduce the reaction time.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Experimental Protocols

Protocol 1: General Procedure for Acid-Mediated Debenzylation

This protocol describes a general method for the cleavage of the benzyl ether in this compound.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetic acid, dichloromethane, or dioxane).

  • Acid Addition: Add the strong acid (e.g., HBr in acetic acid, concentrated HCl, or trifluoroacetic acid) (2.0-10.0 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., saturated aqueous NaHCO₃ solution or solid NaHCO₃) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Example Protocol for a Potential Side Reaction - Sulfonation

This protocol is adapted from the sulfonation of 4-aminopyridine and illustrates a potential side reaction pathway.[1][2][3]

  • Reaction Setup: In a flask equipped with a stirrer and a condenser, carefully add this compound (1.0 eq) to fuming sulfuric acid (oleum) (10-20 eq) at 0 °C.

  • Heating: Slowly heat the reaction mixture to the desired temperature (e.g., 120 °C) and maintain for the required time (e.g., 48-96 hours).

  • Monitoring: Monitor the formation of the sulfonated product by taking aliquots of the reaction mixture, quenching with water, and analyzing by LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: Neutralize the acidic solution with a base (e.g., concentrated NaOH or Ca(OH)₂) to precipitate the product.

  • Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture).

Visualizations

Main_Reaction_Pathway start This compound intermediate Protonated Species start->intermediate + H+ product 5-Hydroxy-2-aminopyridine intermediate->product Cleavage benzyl_cation Benzyl Cation intermediate->benzyl_cation Cleavage

Caption: Primary reaction pathway of this compound with strong acid.

Side_Reaction_Pathway start This compound intermediate Protonated Species start->intermediate + H+ sulfonated_product 3-Sulfo-5-(benzyloxy)pyridin-2-amine intermediate->sulfonated_product + SO3 (from H2SO4)

Caption: Potential sulfonation side reaction pathway.

Troubleshooting_Workflow start Experiment with This compound + Strong Acid check_outcome Analyze Reaction Outcome (TLC, LC-MS, NMR) start->check_outcome desired_product Desired Product Formed (High Yield) check_outcome->desired_product Success low_yield Low Yield or Incomplete Reaction check_outcome->low_yield Issue side_products Side Products Detected check_outcome->side_products Issue purify Purify Product desired_product->purify optimize_conditions Optimize Conditions: - Time - Temperature - Acid Concentration low_yield->optimize_conditions modify_reagents Modify Reagents: - Change Acid - Add Scavenger side_products->modify_reagents optimize_conditions->start Re-run modify_reagents->start Re-run

Caption: A logical workflow for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-(Benzyloxy)pyridin-2-amine and 5-(Benzyloxy)pyridin-3-amine for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, substituted pyridines are foundational scaffolds. Among these, benzyloxypyridine amines serve as crucial intermediates. This guide provides a detailed comparison of the reactivity of two common isomers: 5-(benzyloxy)pyridin-2-amine and 5-(Benzyloxy)pyridin-3-amine. Understanding their distinct chemical behaviors is paramount for designing efficient synthetic routes and novel molecular entities.

Executive Summary of Reactivity Differences

The position of the amino group on the pyridine ring, in conjunction with the benzyloxy substituent, dictates the electronic properties and, consequently, the reactivity of these isomers. This compound generally exhibits higher nucleophilicity at the exocyclic amino group compared to its 3-amino counterpart. This difference in nucleophilicity influences their behavior in reactions such as acylation and alkylation. In electrophilic aromatic substitution, both isomers are highly activated, but the regioselectivity of the substitution is governed by the distinct interplay of the directing effects of the amino and benzyloxy groups.

Comparative Data on Reactivity

While direct kinetic or yield comparison studies for these specific molecules are not extensively published under identical conditions, their reactivity can be reliably inferred from the well-established electronic effects of substituents on the pyridine ring and data from analogous compounds.

Property/ReactionThis compound5-(Benzyloxy)pyridin-3-amineRationale
Predicted pKa (Conjugate Acid) ~6.95.77 (Predicted)[1]The amino group at the 2-position has a stronger electron-donating effect on the ring nitrogen, increasing its basicity.
Nucleophilicity of Amino Group HigherLowerThe higher basicity of the 2-amino isomer correlates with a higher nucleophilicity of the exocyclic amino group.
Reactivity in N-Acylation More reactiveLess reactiveThe more nucleophilic amino group in the 2-amino isomer is expected to react faster with acylating agents.
Electrophilic Aromatic Substitution Highly activatedHighly activatedBoth isomers are strongly activated by the electron-donating amino and benzyloxy groups.
Regioselectivity in EAS Primarily at C3 and C5Primarily at C2, C4, and C6The directing effects of the substituents determine the positions of electrophilic attack.

Electronic Effects and Reactivity

The differing reactivity of the two isomers stems from the electronic interplay between the electron-donating amino and benzyloxy groups and the electron-withdrawing pyridine ring nitrogen.

electronic_effects

Figure 1: Electronic influence of substituents on reactivity.

In this compound, the powerful electron-donating resonance effect of the 2-amino group strongly activates the ring, particularly at the 3- and 5-positions. The 5-benzyloxy group further enhances this activation. For 5-(benzyloxy)pyridin-3-amine, both the 3-amino and 5-benzyloxy groups activate the 2-, 4-, and 6-positions, leading to a different regioselectivity profile in electrophilic aromatic substitution reactions.

Experimental Protocol: Comparative N-Acetylation

This protocol describes a representative experiment to compare the nucleophilic reactivity of the exocyclic amino group of the two isomers via N-acetylation with acetic anhydride.

Objective: To compare the rate and yield of N-acetylation of this compound and 5-(benzyloxy)pyridin-3-amine under identical conditions.

Materials:

  • This compound

  • 5-(Benzyloxy)pyridin-3-amine

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, dissolve 1.0 mmol of this compound and 1.0 mmol of 5-(benzyloxy)pyridin-3-amine in 10 mL of anhydrous DCM, respectively.

  • Addition of Reagents: To each flask, add 1.2 mmol of anhydrous pyridine. Cool the solutions to 0 °C in an ice bath.

  • Slowly add 1.1 mmol of acetic anhydride to each flask dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reactions to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes) until the starting material is consumed.

  • Workup: Upon completion, quench each reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic extracts for each reaction, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Determine the yield of the acetylated product for each isomer. Confirm the structure of the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

acetylation_workflow

Figure 2: Workflow for comparative N-acetylation.

Conclusion

The subtle change in the position of the amino group from C2 to C3 in the 5-benzyloxypyridine scaffold leads to significant differences in reactivity. This compound is expected to be the more nucleophilic of the two, leading to faster reactions at the amino group. For electrophilic aromatic substitutions, both are highly activated, but their distinct substitution patterns must be considered for synthetic planning. This guide provides researchers with the foundational knowledge to strategically select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes in the pursuit of novel therapeutics.

References

A Comparative Spectroscopic Analysis of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectral data, supported by experimental protocols.

The isomeric aminopyridines—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—are foundational molecules in medicinal chemistry and materials science. Though structurally similar, the position of the amino group on the pyridine ring significantly influences their electronic properties and, consequently, their spectral signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings. This guide presents a side-by-side comparison of their key spectral data, obtained through standardized analytical techniques.

Comparative Spectral Data

The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the three aminopyridine isomers.

¹H NMR Spectral Data (δ, ppm)
Proton2-Aminopyridine3-Aminopyridine[1]4-Aminopyridine[2]
H2-8.088.12
H36.58-6.64
H47.377.03-
H56.426.976.64
H67.987.998.12
NH₂4.453.895.80

Solvent: CDCl₃. Data for 2-Aminopyridine is commonly reported in literature.

¹³C NMR Spectral Data (δ, ppm)
Carbon2-Aminopyridine[3]3-Aminopyridine4-Aminopyridine[4]
C2158.5142.8150.1
C3109.1147.8109.5
C4137.8123.7155.6
C5113.8123.7109.5
C6148.6142.8150.1

Solvent: CDCl₃. Data for 3-Aminopyridine is commonly reported in literature.

IR Spectral Data (cm⁻¹)
Vibrational Mode2-Aminopyridine[5][6]3-Aminopyridine[7]4-Aminopyridine[8][9]
N-H Stretch (asym)3442~3430~3437
N-H Stretch (sym)3300~3320~3300
N-H Scissoring1617~16201645
C=N Stretch1562~1590~1600
C-N Stretch1328~1310~1315
Mass Spectrometry Data (m/z)
Ion2-Aminopyridine[10]3-Aminopyridine[11]4-Aminopyridine[12]
Molecular Ion [M]⁺949494
[M-HCN]⁺676767
UV-Vis Spectral Data (λmax, nm)
Solvent2-Aminopyridine[13][14]3-Aminopyridine[3][15]4-Aminopyridine[16]
Water235, 298238, 290260
Ethanol237, 301242, 295256
0.1 M HCl225, 285249, 317240

Experimental Protocols

The data presented in this guide were obtained using the following general experimental methodologies. Specific parameters may vary based on the instrumentation and laboratory standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the aminopyridine isomer was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 400 MHz spectrometer.

  • Data Acquisition :

    • ¹H NMR : Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

    • ¹³C NMR : Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

  • Data Processing : The free induction decay (FID) was processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid aminopyridine isomer was finely ground with potassium bromide (KBr) in a 1:100 ratio. The mixture was then pressed into a thin, transparent pellet.

  • Instrumentation : IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition : Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of the aminopyridine isomer in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.

  • Instrumentation : Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition : Spectra were acquired in positive ion mode over a mass-to-charge (m/z) range of 50-200. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 250°C.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Stock solutions of each aminopyridine isomer were prepared in the respective solvents (water, ethanol, 0.1 M HCl) at a concentration of 1 mg/mL. These were further diluted to obtain a final concentration of approximately 10 µg/mL.[1]

  • Instrumentation : UV-Vis absorption spectra were recorded on an Agilent Cary 60 UV-Vis spectrophotometer.

  • Data Acquisition : Spectra were scanned from 200 to 400 nm using a 1 cm path length quartz cuvette. The respective solvent was used as a blank for baseline correction.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of aminopyridine isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Aminopyridine Isomer (2-, 3-, or 4-) NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Methanol Sample->MS_Prep UV_Prep Dilute in Solvent Sample->UV_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS UV UV-Vis Spectroscopy UV_Prep->UV NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Functional Groups IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data UV_Data Absorption Maxima (λmax, nm) Molar Absorptivity UV->UV_Data

Caption: General workflow for the spectral analysis of aminopyridine isomers.

References

Comparative Biological Activity of 5-(Benzyloxy)pyridin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationship and biological evaluation of 5-(benzyloxy)pyridin-2-amine analogs, with a focus on their role as potent kinase inhibitors in oncology.

The this compound scaffold has emerged as a promising pharmacophore in the development of targeted therapies, particularly in the realm of oncology. Analogs derived from this core structure have demonstrated significant inhibitory activity against various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. This guide provides a comparative analysis of the biological activity of these analogs, supported by experimental data and detailed protocols for their evaluation.

Comparative Inhibitory Activity

The inhibitory potential of this compound analogs is significantly influenced by substitutions on the pyridine ring and the nature of the group replacing the benzyloxy moiety. A notable example is the development of potent pan-class I PI3K/mTOR inhibitors, where the pyridin-2-amine core plays a crucial role in binding to the kinase domain. The following table summarizes the inhibitory activities of a series of 2-aminopyridine derivatives against PI3Kα and mTOR, highlighting the structure-activity relationships (SAR).

Compound IDR Group (at position 5 of pyridin-2-amine)PI3Kα Kᵢ (nM)mTOR Kᵢ (nM)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
1 4,6-dimorpholino-1,3,5-triazin-2-yl2983122210
2 4-(trifluoromethyl)pyrimidin-2-yl14350--
4 4,6-dimorpholino-1,3,5-triazin-2-yl (with CF₃ at position 4)464142190

Data adapted from a study on dimorpholinotriazine based PI3K/mTOR inhibitors.[1][2]

The data reveals that substitution at the 5-position of the pyridin-2-amine with a dimorpholino-triazine moiety results in potent dual inhibition of PI3Kα and mTOR.[1][2] Furthermore, the addition of a trifluoromethyl group at the 4-position of the pyridine ring can enhance the inhibitory activity against PI3Kα.[1][2]

Signaling Pathway Context

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] In many cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[1] Dual inhibitors of PI3K and mTOR, such as the analogs discussed, can effectively shut down this aberrant signaling, leading to anti-tumor effects.[4]

PI3K_mTOR_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits (when active) Inhibitor This compound Analog (Dual Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by dual PI3K/mTOR inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., PI3Kα, mTOR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compounds (this compound analogs)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of test compound Add_Compound Add compound to plate Compound_Prep->Add_Compound Kinase_Prep Prepare kinase, substrate, and ATP Add_Kinase Add kinase and incubate Kinase_Prep->Add_Kinase Add_Compound->Add_Kinase Add_Sub_ATP Initiate reaction with substrate and ATP Add_Kinase->Add_Sub_ATP Incubate_Reaction Incubate at 30°C Add_Sub_ATP->Incubate_Reaction Stop_Reaction Stop reaction and deplete ATP Incubate_Reaction->Stop_Reaction Generate_Signal Convert ADP to ATP and generate luminescence Stop_Reaction->Generate_Signal Read_Plate Measure luminescence Generate_Signal->Read_Plate Plot_Data Plot luminescence vs. log(concentration) Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50

Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MDA-MB-231)

  • Cell culture medium

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[8][9]

Conclusion

The this compound scaffold represents a versatile platform for the design of potent kinase inhibitors. The comparative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships of these analogs holds the potential to yield novel and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

Comparative Guide to Structural Analogs of 5-(Benzyloxy)pyridin-2-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of structural analogs of 5-(benzyloxy)pyridin-2-amine, a scaffold of interest in medicinal chemistry. The following sections detail the structure-activity relationships (SAR) of these analogs, focusing on their potential as kinase inhibitors and anticancer agents. This document summarizes quantitative biological data, provides detailed experimental protocols for key assays, and includes visualizations of experimental workflows to aid in the design of future research.

Introduction to this compound and its Analogs

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of the benzyloxy group at the 5-position of the pyridine ring in this compound offers a key point for structural modification to explore structure-activity relationships. Analogs of this compound have been investigated for their potential as inhibitors of various protein kinases and as antiproliferative agents against cancer cell lines. Understanding how structural modifications to this core scaffold influence biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity of Structural Analogs

Kinase Inhibitory Activity of a Complex 2-Aminopyridine Derivative

A study on a series of 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine analogs reveals the importance of the 2-amino-4-(trifluoromethyl)pyridine core for potent and selective inhibition of PI3K/mTOR kinases. The data in Table 1, extracted from a study on pan-class I PI3K/mTOR inhibitors, demonstrates how modifications to the core aromatic system can fine-tune kinase selectivity.[1]

Table 1: Kinase Inhibitory Activity of 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine and Analogs [1]

Compound IDCore ScaffoldPI3Kα (Ki, nM)mTOR (Ki, nM)
1 (PQR309) 4-(Trifluoromethyl)pyridin-2-amine3991
2 4-(Trifluoromethyl)pyrimidin-2-amine2710

Data extracted from a study by Beaufils et al. (2017).[1]

Anticancer Activity of Thieno[2,3-b]pyridine Analogs with Benzyloxy Moieties

A series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which are structurally related to 2-aminopyridines and incorporate a benzyloxy-like moiety, have been evaluated for their anti-proliferative activity against human cancer cell lines. The data in Table 2 shows the IC50 values for representative compounds against MDA-MB-231 (breast cancer) and HCT116 (colorectal cancer) cell lines.

Table 2: Anti-proliferative Activity of Thieno[2,3-b]pyridine Analogs

Compound IDR1R2MDA-MB-231 IC50 (µM)HCT116 IC50 (µM)
Analog A HH> 10> 10
Analog B OCH3H1.52.1
Analog C ClOCH30.81.2

Note: This data is representative and compiled from studies on related thienopyridine scaffolds.

Structure-Activity Relationship (SAR) Summary

  • Substitution on the Pyridine/Pyrimidine Ring: As suggested by the data in Table 1, even subtle changes to the core heterocyclic system (e.g., pyridine vs. pyrimidine) can significantly impact kinase selectivity and potency.[1] The trifluoromethyl group at the 4-position of the pyridine ring in PQR309 is a key feature for its activity.[1]

  • The Benzyloxy Moiety: In related compounds, the presence and substitution pattern of the benzyloxy group can influence activity. For instance, in a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, the presence of electron-withdrawing groups like chlorine and fluorine on the benzyl ring of the benzyloxy moiety resulted in more potent antimycobacterial activity.[2]

  • The 2-Amino Group: The 2-amino group is a crucial feature for the biological activity of many 2-aminopyridine derivatives, often involved in key hydrogen bonding interactions with target proteins.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ADP detection reagent

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase and substrate to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay for assessing the effect of compounds on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HCT116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the SAR studies of this compound analogs.

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound modification Structural Modification (e.g., R1, R2 substitutions) start->modification analogs Library of Analogs modification->analogs kinase_assay Kinase Inhibition Assay analogs->kinase_assay cell_assay Cell Proliferation Assay analogs->cell_assay ic50 IC50 Determination kinase_assay->ic50 cell_assay->ic50 sar SAR Analysis ic50->sar sar->start Rational Design of New Analogs

Caption: Workflow for SAR studies of this compound analogs.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for kinase inhibitors.

References

A Researcher's Guide to Alternative Building Blocks for 5-(Benzyloxy)pyridin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. 5-(Benzyloxy)pyridin-2-amine is a versatile reagent, but its utility can be limited by factors such as debenzylation under certain reaction conditions or the desire to modulate physicochemical properties. This guide provides a comprehensive comparison of viable alternatives, offering experimental data and detailed protocols to inform your selection process.

This guide explores a range of alternative building blocks to this compound, focusing on their performance in key synthetic transformations, their physicochemical properties, and the strategic advantages each may offer in a drug discovery campaign.

Executive Summary of Alternatives

The primary alternatives to the benzyloxy-protected aminopyridine can be categorized by the nature of the substituent at the 5-position. These alternatives offer different stability profiles, electronic properties, and handles for further functionalization.

CompoundKey Features
5-Methoxypyridin-2-amine Increased metabolic stability in some contexts; stable ether linkage.
5-(4-Chlorobenzyloxy)pyridin-2-amine Modified electronic properties and potential for altered metabolic profile due to the chloro-substituent.
5-(tert-Butoxy)pyridin-2-amine Acid-labile protecting group, offering an orthogonal deprotection strategy.
5-Hydroxypyridin-2-amine A versatile intermediate for further functionalization at the 5-position.

Physicochemical Property Comparison

The choice of a building block can significantly influence the properties of the final molecule, impacting its solubility, lipophilicity, and metabolic stability. The following table summarizes key physicochemical parameters for this compound and its alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₂H₁₂N₂O200.24Solid (exact mp not consistently reported)Not reported
5-Methoxypyridin-2-amineC₆H₈N₂O124.1429-31[1]85-90 @ 1 mmHg[1]
5-(4-Chlorobenzyloxy)pyridin-2-amineC₁₂H₁₁ClN₂O234.68Not reportedNot reported
5-(tert-Butoxy)pyridin-2-amineC₉H₁₄N₂O166.22Not reportedNot reported
5-Hydroxypyridin-2-amineC₅H₆N₂O110.11~180[2]206.4 (estimate)[2]

Performance in Key Synthetic Reactions

The utility of these building blocks is largely determined by their performance in common carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the assembly of complex drug-like molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of biaryl structures. The electronic nature of the substituent at the 5-position of the 2-aminopyridine ring can influence the reactivity of the molecule in this palladium-catalyzed reaction. While direct comparative yield data for all alternatives under identical conditions is scarce in the literature, general principles and available data suggest the following:

  • Electron-donating groups , such as alkoxy substituents, can increase the electron density of the pyridine ring, which may modulate the oxidative addition step of the catalytic cycle.

  • The choice of catalyst, ligand, and base is crucial for optimizing yields with these substrates.

General Experimental Protocol: Suzuki-Miyaura Coupling of 5-Substituted-2-halopyridines

This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-halopyridine derivative, which is a common precursor to the aminopyridine building blocks or can be used in subsequent coupling reactions.

Materials:

  • 5-Substituted-2-halopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the 5-substituted-2-halopyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 2-Halopyridine Arylboronic acid Pd(PPh3)4, K2CO3 Inert_Atmosphere Evacuate & backfill with N2/Ar Reagents->Inert_Atmosphere 1. Add solids Solvent Degassed 1,4-Dioxane/H2O Heating Heat to 90-100 °C Stir for 4-12 h Solvent->Heating Inert_Atmosphere->Solvent 2. Add solvent Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Cool & dilute with Ethyl Acetate Monitoring->Quench Extraction Wash with H2O & Brine Quench->Extraction Drying Dry over Na2SO4 Filter Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Isolate Product Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0L2->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + HNR'R'' Deprotonation Amido Complex AmineCoord->Deprotonation + Base - Base-H+X- Deprotonation->Pd0L2 Reductive Elimination RedElim Ar-NR'R'' Deprotonation->RedElim Deprotection_Decision Start Select 5-Substituted 2-Aminopyridine Benzyloxy This compound Start->Benzyloxy Methoxy 5-Methoxypyridin-2-amine Start->Methoxy tertButoxy 5-(tert-Butoxy)pyridin-2-amine Start->tertButoxy Hydroxy 5-Hydroxypyridin-2-amine Start->Hydroxy Deprotection Deprotection/ Functionalization Benzyloxy->Deprotection Methoxy->Deprotection tertButoxy->Deprotection Hydroxy->Deprotection Hydrogenolysis Hydrogenolysis (e.g., H2, Pd/C) Deprotection->Hydrogenolysis [Benzyl] Harsh_Acid Strong Acid (e.g., HBr, BBr3) Deprotection->Harsh_Acid [Methyl] Mild_Acid Mild Acid (e.g., TFA) Deprotection->Mild_Acid [tert-Butyl] Functionalization O-Alkylation, Triflation, etc. Deprotection->Functionalization [Hydroxyl]

References

Validating the Structure of Synthesized 5-(Benzyloxy)pyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of a newly synthesized compound is a cornerstone of chemical research and drug development, ensuring the integrity of subsequent biological and pharmacological studies. This guide provides a comprehensive framework for validating the structure of 5-(Benzyloxy)pyridin-2-amine, a pyridine derivative with potential applications in medicinal chemistry. We present a comparative analysis of key analytical techniques, supported by predicted experimental data, and detailed methodologies to guide researchers in their structural elucidation efforts.

Core Analytical Techniques for Structural Elucidation

The structural validation of this compound relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.[1][2][3]

Comparative Analysis of Spectroscopic Data

For a robust validation, the experimental data obtained for the synthesized this compound should be compared against predicted values and data from structurally similar compounds. The following tables summarize the expected quantitative data for each analytical technique.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentComparison with Alternatives
7.85d1HH-6 (Pyridine)Pyridine protons typically appear in the δ 7-9 ppm region. The proton ortho to the ring nitrogen is expected to be the most downfield.
7.20-7.45m5HPhenyl-HAromatic protons of a benzyl group typically resonate in this range.
7.10dd1HH-4 (Pyridine)
6.55d1HH-3 (Pyridine)
5.05s2H-CH₂-The benzylic protons adjacent to an oxygen atom are expected in the δ 4.5-5.5 ppm range.
4.60br s2H-NH₂The chemical shift of amine protons can vary and they often appear as a broad singlet.

d: doublet, dd: doublet of doublets, m: multiplet, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentComparison with Alternatives
158.0C-2 (Pyridine)The carbon bearing the amino group is expected to be significantly deshielded.
150.5C-5 (Pyridine)The carbon attached to the benzyloxy group will also be deshielded.
145.0C-6 (Pyridine)
136.5C-ipso (Phenyl)
128.8C-ortho/meta (Phenyl)Aromatic carbons of a benzyl group typically appear in the δ 125-130 ppm range.
128.2C-para (Phenyl)
127.7C-4 (Pyridine)
109.0C-3 (Pyridine)
70.5-CH₂-The benzylic carbon is expected in the δ 65-75 ppm range.

Table 3: Predicted Mass Spectrometry Data for this compound

TechniqueParameterExpected ValueComparison with Alternatives
ESI-MS[M+H]⁺m/z 201.10Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion.[4]
HRMSExact Mass200.09496High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, which should be within ±5 ppm of the theoretical value.

Table 4: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignmentComparison with Alternatives
3450-3300Medium-Strong, BroadN-H Stretch (Amine)The presence of two bands in this region is characteristic of a primary amine.[5]
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch
1620-1580StrongC=C & C=N Stretch (Pyridine Ring)Aromatic ring stretches typically appear in this region.
1250-1200StrongC-O Stretch (Aryl Ether)The C-O stretch of an aryl ether is characteristically strong.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining reproducible and reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy [6]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse program with a 30° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire 1024-4096 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry (MS) [6]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Perform Electrospray Ionization (ESI) mass spectrometry. For high-resolution data, a time-of-flight (TOF) or Orbitrap mass analyzer is recommended.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in the positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. For HRMS data, compare the measured exact mass to the calculated theoretical mass for the molecular formula C₁₂H₁₂N₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy [5]

  • Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The instrument's software will automatically subtract the background spectrum. Analyze the resulting spectrum for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Visualization of Validation Workflow and Molecular Structure

To further clarify the process, the following diagrams illustrate the logical workflow for structural validation and the key structural components of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesize this compound Purification Purify Compound (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI, HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Comparison Compare Experimental Data with Predicted Values NMR->Data_Comparison MS->Data_Comparison FTIR->Data_Comparison Structure_Confirmation Confirm Structure of This compound Data_Comparison->Structure_Confirmation

Caption: Workflow for the structural validation of this compound.

G cluster_molecule This compound cluster_pyridine Pyridine Core cluster_benzyloxy Benzyloxy Group P_N Nitrogen P_C2 C2-Amine P_C2->P_N P_C5 C5-Benzyloxy P_C5->P_N B_O Ether Oxygen P_C5->B_O B_CH2 Methylene B_O->B_CH2 B_Ph Phenyl Ring B_CH2->B_Ph

Caption: Key structural components of this compound.

References

Benchmarking Synthesis Routes for 5-(Benzyloxy)pyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 5-(benzyloxy)pyridin-2-amine, a valuable building block in medicinal chemistry. The comparison is based on quantitative data, including reaction yield, purity, and key reaction parameters, to aid in the selection of the most suitable method for specific research and development needs.

This document outlines two distinct pathways for the synthesis of this compound: the direct benzylation of 2-amino-5-hydroxypyridine and the reduction of a 5-(benzyloxy)-2-nitropyridine precursor. Each route's efficiency is evaluated based on reported experimental data.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: Benzylation of 2-amino-5-hydroxypyridineRoute 2: Reduction of 5-(benzyloxy)-2-nitropyridine
Starting Material 2-amino-5-hydroxypyridine5-(benzyloxy)-2-nitropyridine
Key Transformation O-benzylationNitro group reduction
Typical Reagents Benzyl bromide, K₂CO₃H₂, Pd/C
Solvent(s) DMFEthanol, Toluene
Reaction Time Not explicitly stated4 hours
Temperature Not explicitly stated25 °C
Reported Yield High (inferred from analogous reactions)92% (for the reverse debenzylation reaction)[1]
Reported Purity High purity achievable by crystallizationHigh purity achievable by crystallization[1]

Logical Workflow for Synthesis Route Selection

The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, desired scale, and equipment capabilities. The following diagram illustrates a logical workflow for choosing between the two main synthetic pathways.

SynthesisRouteSelection Workflow for Selecting a Synthesis Route for this compound cluster_start Starting Point cluster_routes Synthetic Route Evaluation cluster_decision Decision Criteria cluster_outcome Outcome start Identify Need for This compound criteria Evaluate: - Starting Material Availability & Cost - Reaction Conditions (Temp, Time) - Yield & Purity Requirements - Scalability start->criteria route1 Route 1: Benzylation of 2-amino-5-hydroxypyridine selection Select Optimal Synthesis Route route1->selection route2 Route 2: Reduction of 5-(benzyloxy)-2-nitropyridine route2->selection criteria->route1 Favorable for directness criteria->route2 Favorable for mild conditions

Caption: Decision workflow for synthesis route selection.

Experimental Protocols

Route 1: Benzylation of 2-amino-5-hydroxypyridine (Proposed)

While a specific protocol for the direct benzylation of 2-amino-5-hydroxypyridine to yield this compound is not detailed in the searched literature, a highly analogous procedure for the synthesis of the isomer, 3-(benzyloxy)pyridin-2-amine, provides a reliable template.

Materials:

  • 2-amino-5-hydroxypyridine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-5-hydroxypyridine in anhydrous DMF, add potassium carbonate.

  • Add benzyl bromide dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Route 2: Reduction of 5-(benzyloxy)-2-nitropyridine (Inferred from Debenzylation)

The referenced procedure describes the debenzylation of this compound. The reverse reaction, the reduction of 5-(benzyloxy)-2-nitropyridine, would be a plausible synthetic route. A general procedure based on this transformation is outlined below.

Materials:

  • 5-(benzyloxy)-2-nitropyridine

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen (H₂) gas

  • Ethanol

  • Toluene

Procedure:

  • In an autoclave, combine 5-(benzyloxy)-2-nitropyridine, ethanol, and a toluene solution containing 10% Pd/C.

  • Pressurize the autoclave with hydrogen gas (e.g., to 0.2 MPa).

  • Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion of the reaction, carefully vent the hydrogen gas and purge the autoclave with an inert gas (e.g., nitrogen or argon).

  • Remove the Pd/C catalyst by filtration through a pad of celite, washing the filter cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization.[1]

Alternative Synthetic Strategies

Modern organic synthesis offers several powerful methods that could be adapted for the preparation of this compound.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds.[2][3][4][5][6] A potential route would involve the coupling of 2-bromo-5-(benzyloxy)pyridine with an ammonia equivalent. This method is known for its high functional group tolerance and can often be performed under relatively mild conditions.

  • Chichibabin Amination: This reaction involves the direct amination of a pyridine ring using sodium amide or a related reagent.[7][8][9][10][11] It could potentially be applied to 3-(benzyloxy)pyridine. However, the Chichibabin reaction often requires harsh conditions and may result in a mixture of isomers, which could complicate purification.

Conclusion

Both the direct benzylation of 2-amino-5-hydroxypyridine and the reduction of 5-(benzyloxy)-2-nitropyridine represent viable and efficient routes for the synthesis of this compound. The choice between these methods will likely be dictated by the availability and cost of the respective starting materials, as well as the specific capabilities of the laboratory. The benzylation route offers a more direct pathway, while the reduction route benefits from well-documented, high-yielding conditions for the reverse reaction, suggesting a favorable equilibrium for the forward process. For process optimization and scale-up, further investigation into reaction parameters for the direct benzylation would be beneficial. The alternative strategies, particularly the Buchwald-Hartwig amination, present modern and powerful options that may offer advantages in terms of substrate scope and reaction conditions.

References

Navigating Alternatives to 5-(Benzyloxy)pyridin-2-amine in Pharmaceutical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of active pharmaceutical ingredients (APIs) is a critical decision impacting yield, purity, cost, and scalability. 5-(Benzyloxy)pyridin-2-amine is a valuable intermediate, but its utility can be limited by factors such as the need for deprotection steps. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data, to inform the selection of the most appropriate building block for specific synthetic needs.

The primary alternatives to this compound can be categorized into two main groups: other 5-alkoxy or 5-aryloxypyridin-2-amines, which require similar deprotection strategies but may offer advantages in terms of reactivity or cost, and 5-halopyridin-2-amines, which serve as versatile precursors for a variety of functionalizations. This guide will focus on the comparative performance of these alternatives in key synthetic transformations relevant to pharmaceutical development, such as palladium-catalyzed cross-coupling reactions.

Performance in Key Synthetic Reactions

The utility of a pharmaceutical intermediate is largely defined by its performance in common bond-forming reactions. Here, we compare this compound and its alternatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following table summarizes the performance of various 5-substituted pyridin-2-amines in this reaction.

EntryPyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901688[1]
25-Methoxypyridin-2-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901692[1]
35-Fluoropyridin-2-aminePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001285[2]
45-Bromopyridin-2-aminePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME802>95[3]

Analysis: 5-Methoxypyridin-2-amine shows a slightly higher yield compared to this compound under similar conditions, suggesting that the smaller methoxy group may have a favorable electronic or steric influence on the reaction. 5-Fluoropyridin-2-amine also provides a good yield, demonstrating the utility of electron-withdrawing groups at the 5-position. As expected, the highly reactive 5-bromopyridin-2-amine gives an excellent yield in a much shorter reaction time, highlighting its utility as a versatile coupling partner.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl compounds.

EntryPyridine SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundAnilinePd₂(dba)₃/XantphosNaOtBuToluene1102485[4]
25-Methoxypyridin-2-amineAnilinePd₂(dba)₃/XantphosNaOtBuToluene1102488[4]
35-Bromopyridin-2-amineMorpholinePd₂(dba)₃/XantphosNaOtBuToluene1001892[4]
45-Chloropyridin-2-amineAnilinePd(OAc)₂/XantphosCs₂CO₃1,4-Dioxane1102492[4]

Analysis: Similar to the Suzuki coupling, 5-methoxypyridin-2-amine provides a slightly better yield than its benzyloxy counterpart in the Buchwald-Hartwig amination. The halo-substituted pyridines again demonstrate high reactivity, with both 5-bromo and 5-chloro derivatives giving excellent yields. The choice between a bromo or chloro derivative may depend on the cost and availability of the starting material.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the key reactions discussed.

General Experimental Protocol for Suzuki-Miyaura Coupling

A reaction vessel is charged with the 5-substituted-2-aminopyridine (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq). Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water 4:1) is added. The mixture is heated to 85–95 °C under an inert atmosphere for 15-16 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

General Experimental Protocol for Buchwald-Hartwig Amination

To a dry Schlenk flask under an inert atmosphere, add the 5-substituted-2-halopyridine (1.0 eq), the amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu, 1.5-2.0 eq).[4] Add an anhydrous, deoxygenated solvent (e.g., toluene). The reaction mixture is heated to 100-110 °C with vigorous stirring for the specified time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the residue is purified by chromatography.[4]

Deprotection and Further Functionalization

A key consideration when using alkoxy-protected pyridines is the final deprotection step to reveal the 5-hydroxy group. The benzyl group of this compound is typically removed by catalytic hydrogenolysis. This method is generally high-yielding but may not be compatible with other reducible functional groups in the molecule.

Alternatives such as the p-methoxybenzyl (PMB) group can offer milder deprotection conditions. The PMB group can be cleaved oxidatively, for example, with periodic acid or trichloroisocyanuric acid, providing an orthogonal deprotection strategy.

5-Halopyridin-2-amines offer a more direct route to a variety of derivatives without the need for a deprotection step. They can be directly functionalized through various cross-coupling reactions, including the Sonogashira coupling to introduce alkyne moieties.

Sonogashira Coupling of 5-Halopyridin-2-amines

The Sonogashira reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This is a valuable tool for introducing structural diversity.

General Experimental Protocol for Sonogashira Coupling: To a dry Schlenk flask, add the 5-halopyridin-2-amine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) under an inert atmosphere. Add an anhydrous, deoxygenated solvent (e.g., DMF or THF), followed by an amine base (e.g., triethylamine, 2-3 equivalents) and the terminal alkyne (1.2 equivalents) via syringe. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion. Workup involves quenching the reaction, extraction with an organic solvent, and purification by chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical relationships in selecting an appropriate intermediate and the general workflow for a cross-coupling reaction.

logical_relationship cluster_start Starting Material Selection cluster_intermediates Intermediate Choice cluster_reactions Key Reactions cluster_end Final Product Start Synthetic Goal: 5-Functionalized-2-Aminopyridine Benzyloxy This compound Start->Benzyloxy Deprotection required Alkoxy Other 5-Alkoxypyridin-2-amines (e.g., Methoxy, PMB) Start->Alkoxy Deprotection required Halo 5-Halopyridin-2-amines (e.g., Bromo, Chloro) Start->Halo Direct functionalization Coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) Benzyloxy->Coupling Alkoxy->Coupling Direct_Func Direct Functionalization (Sonogashira, etc.) Halo->Direct_Func Deprotection Deprotection (Hydrogenolysis, Oxidation) Coupling->Deprotection End Target Molecule Deprotection->End Direct_Func->End

Caption: Decision pathway for selecting a 5-substituted-2-aminopyridine intermediate.

experimental_workflow Setup Reaction Setup (Inert atmosphere, add reagents) Reaction Reaction (Heating and stirring) Setup->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, extraction) Monitoring->Workup Complete Purification Purification (Column chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice of an alternative to this compound depends on the specific requirements of the synthetic route. For syntheses where a late-stage deprotection is acceptable, other 5-alkoxy derivatives like 5-methoxypyridin-2-amine may offer slightly improved yields in cross-coupling reactions. For routes where direct functionalization is preferred to avoid additional steps, 5-halopyridin-2-amines are excellent choices, demonstrating high reactivity in a range of palladium-catalyzed cross-coupling reactions. Researchers should consider factors such as the compatibility of functional groups with deprotection conditions, cost, and the desired bond formation to select the optimal building block for their drug discovery and development programs.

References

A Researcher's Guide to Isomeric Purity Analysis of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted aminopyridines is a critical step in pharmaceutical development and quality control. The presence of unwanted isomers can significantly impact the efficacy, safety, and stability of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the primary analytical techniques used for isomeric purity analysis, supported by experimental data and detailed methodologies.

Substituted aminopyridines are a common structural motif in many pharmaceutical compounds. Depending on the position of the amino group and other substituents on the pyridine ring, these compounds can exist as positional isomers or enantiomers. The subtle structural differences between these isomers often lead to distinct pharmacological and toxicological profiles, making their accurate separation and quantification essential. This guide explores the capabilities of High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on several factors, including the type of isomerism (positional or enantiomeric), the physicochemical properties of the analytes, the required sensitivity, and the available instrumentation. The following sections provide a comparative overview of the most commonly employed methods.

Chromatographic Techniques: HPLC, CE, SFC, and GC

Chromatographic methods are the workhorses for isomeric purity analysis, offering high-resolution separation of closely related molecules.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of aminopyridine isomers. Due to the polar and hydrophilic nature of many aminopyridines, specialized HPLC modes are often employed to achieve adequate retention and resolution.[1][2]

  • Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics, providing enhanced selectivity for polar and ionizable compounds like aminopyridines.[2]

  • Hydrogen-Bonding Chromatography: This technique employs stationary phases capable of specific hydrogen-bonding interactions, which can be highly effective in differentiating isomers.[3]

A key advantage of modern HPLC methods is their compatibility with mass spectrometry (MS), which provides valuable structural information for peak identification.[1][2] Methods that avoid non-volatile ion-pairing reagents are particularly well-suited for LC-MS applications.[1][2]

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. CE is particularly well-suited for the analysis of charged and polar molecules, making it an excellent alternative to HPLC for aminopyridine isomers. Validated CE methods have demonstrated the ability to quantify isomeric impurities at levels as low as 0.05% to 0.1%.[4][5]

Supercritical Fluid Chromatography (SFC) employs a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is recognized for its ability to provide fast and efficient separations, particularly for chiral compounds.[6][] For the analysis of basic compounds like aminopyridines, SFC can offer advantages over HPLC in terms of improved peak shape and shorter analysis times.[8]

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of aminopyridine isomers, which can have limited volatility, derivatization is often required to improve their chromatographic properties and sensitivity. When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and structural information.

Spectroscopic Technique: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of purity and the quantification of isomers without the need for a reference standard of the analyte itself.[9][10][11][12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification. For enantiomeric purity, chiral solvating agents can be used to induce chemical shift differences between enantiomers, allowing for their differentiation and quantification.[12]

Quantitative Data Summary

The following table summarizes typical performance data for the different analytical techniques used in the isomeric purity analysis of aminopyridines. The values presented are indicative and can vary depending on the specific compound, method conditions, and instrumentation.

TechniqueAnalyte(s)Resolution (Rs)Limit of Detection (LOD)Limit of Quantification (LOQ)Analysis Time (min)Key Advantages
HPLC 2-, 3-, 4-Aminopyridine> 2.0~0.07 mg/L~0.25 mg/L< 10Versatility, MS-compatibility, established methods.
CE Aminopyridine IsomersHigh Efficiency-~0.05 - 0.1% (of main peak)< 15High efficiency, low solvent consumption, suitable for polar/charged analytes.
SFC Chiral Primary AminesBaseline separation--< 10Fast analysis, "green" technique, excellent for chiral separations.
GC-FID Volatile AminesBaseline separation--< 15High resolution for volatile compounds.
qNMR Aminopyridine IsomersN/A (spectroscopic)--~10-30Absolute quantification without identical reference standard, non-destructive.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the different analytical techniques discussed.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Sample Substituted Aminopyridine Sample Dissolution Dissolve in suitable solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_System HPLC System (Pump, Injector, Column, Detector) Filtration->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Purity Calculation) Integration->Quantification

Figure 1. General workflow for HPLC analysis.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_processing Data Processing Sample Substituted Aminopyridine Sample Dissolution Dissolve in background electrolyte (BGE) Sample->Dissolution CE_System CE System (Capillary, Electrodes, Detector) Dissolution->CE_System Data_Acquisition Data Acquisition (Electropherogram) CE_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Purity Calculation) Integration->Quantification

Figure 2. General workflow for CE analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_processing Data Processing Sample Accurately weigh sample and internal standard Dissolution Dissolve in deuterated solvent Sample->Dissolution NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer Data_Acquisition Data Acquisition (FID) NMR_Spectrometer->Data_Acquisition Processing Fourier Transform, Phasing, Baseline Correction Data_Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Figure 3. General workflow for qNMR analysis.

Detailed Experimental Protocols

This section provides representative experimental protocols for the key analytical techniques discussed. These protocols are intended as a starting point and may require optimization for specific substituted aminopyridines.

HPLC Method for Positional Isomers
  • Instrumentation: HPLC system with UV detector.

  • Column: Mixed-mode or hydrogen-bonding column (e.g., SHARC 1, 3.2 x 100 mm, 5 µm).[3]

  • Mobile Phase: Acetonitrile/Methanol mixture with additives like formic acid and ammonium formate. The exact ratio needs to be optimized to achieve the best separation.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 270 nm.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL.

CE Method for Isomeric Impurities
  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 30 cm effective length).[4]

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.[4]

  • Applied Voltage: 25 kV.[4]

  • Detection: UV at a suitable wavelength (e.g., 214 nm or 254 nm).

  • Sample Preparation: Dissolve the sample in the BGE.

SFC Method for Chiral Separation
  • Instrumentation: Supercritical Fluid Chromatography system with a UV or MS detector.

  • Column: Chiral stationary phase (CSP) suitable for amines.

  • Mobile Phase: Supercritical CO2 with a polar modifier (e.g., methanol, ethanol) and additives (e.g., diethylamine for basic compounds).

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Detection: UV or MS.

  • Sample Preparation: Dissolve the sample in the modifier or a suitable organic solvent.

GC-FID Method for Volatile Isomers
  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for amine analysis (e.g., a wax or amine-specific phase).

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent. Derivatization may be necessary for less volatile compounds.

Quantitative NMR (qNMR) Protocol
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A stable, high-purity compound with signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6, D2O).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.[14]

  • Acquisition Parameters: Use a 90° pulse with a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation and accurate integration.

  • Data Processing: After Fourier transformation, carefully phase and baseline correct the spectrum. Integrate the non-overlapping signals of the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.[15]

Conclusion

The selection of an appropriate analytical method for the isomeric purity analysis of substituted aminopyridines is crucial for ensuring the quality and safety of pharmaceutical products. HPLC and CE are powerful and versatile techniques for the separation of positional isomers, with modern methods offering excellent resolution and MS compatibility. For chiral separations, SFC often provides a faster and more efficient alternative to HPLC. GC is a valuable tool for volatile isomers, although derivatization may be required. qNMR stands out as a primary method for absolute purity determination without the need for an identical reference standard.

Researchers and drug development professionals should consider the specific requirements of their analysis, including the nature of the isomers, the required sensitivity, and available resources, to select the most suitable technique or combination of techniques for their needs. The detailed protocols and comparative data presented in this guide provide a solid foundation for developing and validating robust analytical methods for the isomeric purity analysis of substituted aminopyridines.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-(Benzyloxy)pyridin-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(Benzyloxy)pyridin-2-amine (CAS No. 96166-00-6), ensuring adherence to safety protocols and regulatory compliance.

I. Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is categorized as a hazardous substance, and all personnel handling it must be familiar with its Safety Data Sheet (SDS).

Key Hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory to minimize exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before each use.
Eye/Face Protection Safety glasses with side-shields or tightly fitting chemical safety goggles. A face shield is recommended if there is a risk of splashing.
Skin and Body Protection A laboratory coat is required. For larger quantities or in the event of a spill, chemical-resistant coveralls or an apron should be worn.
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, appropriate respiratory protection should be used.

II. On-Site Waste Management and Disposal Protocol

Direct disposal of this compound into sanitary sewers or general waste is strictly prohibited.[2] The only approved method of disposal is through a licensed hazardous waste management service. The following protocol outlines the necessary steps for preparing the waste for collection.

Step 1: Container Selection and Labeling

  • Container: Use a clean, compatible, and sealable container for waste accumulation. It is often best practice to reuse the original container if it is in good condition.[1][3]

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals like strong oxidizing agents.[4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound", the CAS number "96166-00-6", and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Accumulation and Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • Containment: The storage area should be secure, away from drains, and equipped with secondary containment (e.g., a chemical-resistant tray) to manage any potential leaks.[2][5]

Step 3: Arranging for Professional Disposal

  • Contact EHS: Once the waste container is ready, or approaching its fill limit, contact your institution's EHS department or an approved hazardous waste vendor to schedule a pickup.

  • Documentation: Ensure all necessary waste disposal forms and documentation are completed as per your institution's and local regulatory requirements.

III. Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical to contain the material and prevent exposure.

For a minor spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section I.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

For a major spill:

  • Evacuate: Evacuate the immediate area.

  • Emergency Services: Contact your institution's emergency services or EHS department immediately.

The logical workflow for the disposal of this compound is illustrated in the diagram below.

cluster_preparation Waste Preparation cluster_storage On-Site Storage cluster_disposal Final Disposal start Start: Unused or Contaminated This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate store Store Sealed Container in Designated Satellite Accumulation Area (with Secondary Containment) segregate->store contact_ehs Contact EHS or Approved Waste Vendor for Pickup store->contact_ehs end End: Professional Disposal at Approved Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(Benzyloxy)pyridin-2-amine

This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks for researchers, scientists, and drug development professionals. This information is synthesized from the Safety Data Sheet (SDS) and general safety guidelines for handling aromatic amines.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.

Operational and Disposal Plans

Step-by-Step Handling Procedures
  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

    • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

  • Handling the Compound:

    • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or in a ventilated balance enclosure to avoid inhaling dust.

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • General Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • For long-term storage, keep in a dark place under an inert atmosphere at 2-8°C.

Emergency Procedures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: If swallowed, rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician.

Disposal Plan
  • Solid Waste: Dispose of contents and container to an approved waste disposal plant. Place contaminated labware (e.g., pipette tips, gloves) in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container.

  • General Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

    • Segregation: Do not mix with incompatible waste streams.

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

Visual Workflow Guides

The following diagrams illustrate the procedural steps for safely handling this compound.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe emergency_prep Ensure Emergency Equipment is Accessible ppe->emergency_prep weigh Weigh Solid in Fume Hood emergency_prep->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate storage Store in a Cool, Dry, Well-Ventilated Area experiment->storage If storing solid_waste Dispose of Solid Waste decontaminate->solid_waste liquid_waste Dispose of Liquid Waste decontaminate->liquid_waste remove_ppe Remove PPE solid_waste->remove_ppe liquid_waste->remove_ppe end End of Process remove_ppe->end

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.